1,4-Dibromo-2-chloro-1,1-difluorobutane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-1,1-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2ClF2/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZSXBOASTUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382020 | |
| Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883499-16-9 | |
| Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane
CAS Number: 883499-16-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 1,4-Dibromo-2-chloro-1,1-difluorobutane, a halogenated organic compound of interest in various chemical research fields. Due to the limited publicly available data, this document focuses on its known properties and provides a framework for future research and application development.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |
| Molecular Weight | 286.34 g/mol | PubChem[1] |
| CAS Number | 883499-16-9 | CymitQuimica, PubChem[1][2] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: The properties listed above are computationally generated and have not been experimentally verified in publicly accessible literature.
Synthesis and Experimental Protocols
A detailed, experimentally verified synthesis protocol for this compound is not described in the currently available scientific literature. Chemical suppliers list the compound, indicating its synthesis is feasible, though the specific reaction pathways, precursor materials, and purification methods are proprietary or unpublished.
For researchers interested in the synthesis of similar halogenated alkanes, a general approach could involve the halogenation of a suitable butane derivative. The introduction of multiple, different halogens would likely require a multi-step synthesis with careful control of reagents and reaction conditions to achieve the desired regioselectivity and stereoselectivity.
Hypothetical Synthesis Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of a multi-halogenated alkane.
Spectroscopic Data
At present, there are no publicly available experimental spectroscopic data such as ¹H NMR, ¹³C NMR, or IR spectra for this compound. For researchers who synthesize or acquire this compound, obtaining these spectra would be crucial for structural confirmation and purity assessment.
Applications in Drug Development and Biological Activity
The role of halogenated compounds in medicinal chemistry is well-established, with halogen atoms often introduced to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5][6] Halogenation can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
However, there is no specific information in the scientific literature regarding the application of this compound in drug development or its biological activity. Its potential as a building block for more complex molecules or as a pharmacologically active agent itself remains an unexplored area of research.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the initial investigation of the biological properties of a novel chemical entity.
Safety Information
Safety data sheets for this compound are available from some chemical suppliers; however, they largely report that toxicological and ecological information is not available.[7] As with any halogenated organic compound, it should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion and Future Outlook
This compound is a chemical compound for which basic identifying information is available, but a detailed technical profile is lacking in the public domain. There is a clear need for further research to determine its physical and chemical properties experimentally, to develop and publish a reliable synthesis protocol, and to investigate its potential applications, particularly in the field of medicinal chemistry. The unique combination of different halogen atoms on a small carbon scaffold suggests that it could be a valuable building block for the synthesis of novel chemical entities with interesting biological activities.
References
- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of experimental data for this specific compound, this document combines computed data from reputable chemical databases with generalized experimental protocols relevant to the characterization of novel halogenated hydrocarbons. This guide is intended to serve as a foundational resource for researchers and scientists in drug development and other chemical synthesis fields.
Core Chemical Properties
This compound is a halogenated alkane with the molecular formula C₄H₅Br₂ClF₂.[1][2] Its chemical structure and key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 883499-16-9 | Echemi, CymitQuimica |
| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[3], Avantor[2] |
| Molecular Weight | 286.34 g/mol | PubChem[3], Santa Cruz Biotechnology[4] |
| Canonical SMILES | C(C(C(F)(F)Br)Cl)CBr | PubChem[3] |
| InChI Key | JVPZSXBOASTUNH-UHFFFAOYSA-N | PubChem[3] |
Physicochemical Data
| Property | Computed Value |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 285.83941 |
| Monoisotopic Mass | 283.84146 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 9 |
| Complexity | 88.6 |
Data sourced from PubChem.[3]
Safety and Handling
A Safety Data Sheet (SDS) for this compound indicates the following precautionary measures.[5] However, the SDS also notes that for many toxicological and reactivity parameters, no data is available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Fire-fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Handling and Storage:
-
Avoid formation of dust and aerosols.
-
Avoid breathing mist, gas, or vapors.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment, including chemical-impermeable gloves and adequate ventilation.
-
Keep away from sources of ignition.
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature, the following sections outline generalized methodologies that would be appropriate for the characterization of such a compound.
General Synthesis Workflow
The synthesis of a novel haloalkane like this compound would likely involve the halogenation of a suitable precursor. A generalized workflow for its synthesis and purification is depicted below.
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel haloalkane.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number of different types of protons and their connectivity. The chemical shifts and coupling constants would provide information about the protons on the butane backbone and their proximity to the halogen atoms.
-
¹³C NMR: To identify the number of non-equivalent carbon atoms. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the attached halogens.
-
¹⁹F NMR: This would be crucial for confirming the presence and environment of the fluorine atoms. The chemical shifts and couplings to other nuclei (¹H and ¹³C) would provide definitive structural information.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms and one chlorine atom. Fragmentation patterns would offer further structural clues.
Infrared (IR) Spectroscopy:
-
IR spectroscopy would be used to identify the presence of C-H and C-halogen bonds. The fingerprint region would provide a unique spectrum for the compound.
The logical relationship for spectroscopic analysis is outlined in the following diagram.
References
An In-depth Technical Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive modeling to offer insights into its characterization. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar polyhalogenated alkanes in medicinal chemistry and materials science. While no specific biological activities or signaling pathways have been documented for this compound, this guide discusses the general toxicological considerations for halogenated hydrocarbons.
Molecular Structure and Physicochemical Properties
This compound is a polyhalogenated alkane with the chemical formula C₄H₅Br₂ClF₂. Its structure features a four-carbon chain with a variety of halogen substituents, leading to a chiral center at the second carbon atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 883499-16-9 | CymitQuimica[2] |
| Molecular Weight | 286.34 g/mol | PubChem[1] |
| SMILES | C(CBr)C(C(F)(F)Br)Cl | PubChem[1] |
| InChI | InChI=1S/C4H5Br2ClF2/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | PubChem[1] |
| InChIKey | JVPZSXBOASTUNH-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Visualization:
Caption: 2D representation of this compound.
Proposed Synthesis Protocol
Proposed Reaction Scheme:
A possible synthetic approach could start from 1,4-dibromobut-1-ene. The addition of a chlorinating and fluorinating agent across the double bond could yield the desired product. Due to the complexity of achieving the specific regioselectivity, a multi-step synthesis might be more practical.
Hypothetical Experimental Workflow:
Caption: A proposed multi-step synthesis workflow.
Detailed Hypothetical Protocol:
-
Chlorohydrin Formation: To a solution of 1,4-dibromobut-1-ene in a suitable solvent like carbon tetrachloride, N-chlorosuccinimide (NCS) and a catalytic amount of water would be added. The reaction would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The succinimide byproduct would be filtered off, and the solvent removed under reduced pressure to yield the crude chlorohydrin intermediate.
-
Fluorination: The crude 1,4-dibromo-2-chlorobutan-1-ol would be dissolved in an anhydrous solvent such as dichloromethane under an inert atmosphere. The solution would be cooled to -78 °C, and diethylaminosulfur trifluoride (DAST) would be added dropwise. The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction would be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent would be removed in vacuo, and the crude product purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Note: This is a proposed protocol and would require experimental optimization and verification.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for this compound is not available. This section provides predicted NMR and Mass Spectrometry data based on the analysis of similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-2 | ~4.5 - 5.0 | ddd | J(H-H), J(H-F) |
| H-3a, H-3b | ~2.5 - 3.0 | m | J(H-H) | |
| H-4a, H-4b | ~3.6 - 4.0 | m | J(H-H) | |
| ¹³C | C-1 | ~115 - 125 | t | J(C-F) |
| C-2 | ~60 - 70 | d | J(C-F) | |
| C-3 | ~35 - 45 | t | ||
| C-4 | ~30 - 40 | t | ||
| ¹⁹F | F-1a, F-1b | ~ -70 to -90 | dd | J(F-F), J(F-H) |
Predictions are based on typical chemical shifts for halogenated alkanes.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a complex isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ would be observed with a characteristic isotopic cluster. Key fragmentation pathways would likely involve the loss of halogen atoms (Br, Cl, F) and cleavage of the carbon-carbon bonds. A prominent fragment would be expected from the loss of a bromine radical, [M-Br]⁺. For comparison, the mass spectrum of 1,4-dibromobutane shows a significant peak corresponding to the loss of one bromine atom.[3][4]
Logical Relationship of Fragmentation:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Biological Activity and Toxicological Profile
There is no specific information available regarding the biological activity or signaling pathways associated with this compound.
General Toxicity of Halogenated Alkanes:
Halogenated alkanes, as a class of compounds, are known to exhibit varying degrees of toxicity.[5] Many are classified as hazardous substances due to their potential to cause liver, kidney, and central nervous system damage.[6] Short-chain haloalkanes are often volatile and can be absorbed through inhalation, ingestion, and skin contact. Their lipophilic nature can lead to bioaccumulation in fatty tissues.[5] Some halogenated alkanes have been shown to be mutagenic and carcinogenic in animal studies.[7]
Given these general characteristics, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a structurally interesting polyhalogenated alkane with potential for further investigation. This technical guide has provided a summary of its known properties and predictive insights into its synthesis and characterization. The lack of experimental data highlights the need for its synthesis and thorough spectroscopic analysis to confirm the predicted structural features. Furthermore, future research should focus on evaluating its biological activity and potential applications in areas such as medicinal chemistry, where halogenated compounds are often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The potential toxicological profile also warrants careful investigation to ensure safe handling and to understand its environmental impact. The exploration of its reactivity could also unveil novel synthetic methodologies for the preparation of other complex fluorinated and halogenated molecules.
References
- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1,4-Dibromobutane(110-52-1) MS spectrum [chemicalbook.com]
- 4. massbank.eu [massbank.eu]
- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Proposed Synthesis Pathway for 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-chloro-1,1-difluorobutane is a halogenated hydrocarbon with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials. Due to the limited availability of detailed synthetic procedures in the current literature, this technical guide outlines a plausible and theoretically grounded multi-step synthesis pathway. The proposed route commences with the synthesis of the key intermediate, 2-chloro-1,1-difluoro-3-butene, followed by a two-stage bromination process. This document provides a comprehensive overview of the proposed reactions, including detailed hypothetical experimental protocols and a summary of expected quantitative data based on analogous transformations.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be envisioned through a three-step process, starting from the commercially available 1,1-difluoro-2-chloroethane. The overall strategy involves the creation of a butene backbone, followed by selective bromination at the C1 and C4 positions.
A visual representation of the proposed synthesis pathway is provided below:
Figure 1: Proposed synthesis pathway for this compound.
Detailed Synthesis Steps and Experimental Protocols
Step 1: Synthesis of 2-Chloro-1,1-difluoro-3-butene (Intermediate 1)
The initial step involves the formation of the butene backbone via an allylation reaction.
Reaction: 1,1-Difluoro-2-chloroethane + Allyl Bromide → 2-Chloro-1,1-difluoro-3-butene
Proposed Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add 1,1-difluoro-2-chloroethane to the LDA solution. The LDA will deprotonate the 1,1-difluoro-2-chloroethane to form a carbanion.
-
After stirring for a predetermined time (e.g., 30-60 minutes) at -78 °C, add allyl bromide dropwise via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-chloro-1,1-difluoro-3-butene.
Step 2: Synthesis of 4-Bromo-2-chloro-1,1-difluorobutane (Intermediate 2)
This step involves the anti-Markovnikov addition of hydrogen bromide across the double bond of the butene intermediate.
Reaction: 2-Chloro-1,1-difluoro-3-butene + HBr → 4-Bromo-2-chloro-1,1-difluorobutane
Proposed Experimental Protocol:
-
Dissolve 2-chloro-1,1-difluoro-3-butene in a non-polar solvent (e.g., hexane or carbon tetrachloride) in a quartz reaction vessel.
-
Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.
-
Bubble dry hydrogen bromide gas through the solution while irradiating with a UV lamp or heating to initiate the radical reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 4-bromo-2-chloro-1,1-difluorobutane by vacuum distillation.
Step 3: Synthesis of this compound (Final Product)
The final step is the bromination of the terminal methyl group of the butane intermediate via a free-radical substitution reaction.
Reaction: 4-Bromo-2-chloro-1,1-difluorobutane + Br₂ → this compound
Proposed Experimental Protocol:
-
In a quartz reaction vessel, dissolve 4-bromo-2-chloro-1,1-difluorobutane in a suitable inert solvent such as carbon tetrachloride.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux or irradiate with a UV lamp.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Continue the addition until a persistent bromine color is observed, indicating the completion of the reaction.
-
Cool the reaction mixture and wash it with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
Quantitative Data Summary
As this is a proposed synthesis, the following quantitative data are estimates based on typical yields for analogous reactions reported in the organic chemistry literature. Actual yields may vary depending on the specific reaction conditions and optimization.
| Step | Reaction | Starting Material | Product | Theoretical Molar Mass ( g/mol ) | Estimated Yield (%) |
| 1 | Allylation | 1,1-Difluoro-2-chloroethane | 2-Chloro-1,1-difluoro-3-butene | 124.54 | 60-70 |
| 2 | Anti-Markovnikov Hydrobromination | 2-Chloro-1,1-difluoro-3-butene | 4-Bromo-2-chloro-1,1-difluorobutane | 205.45 | 70-80 |
| 3 | Free Radical Bromination | 4-Bromo-2-chloro-1,1-difluorobutane | This compound | 284.35 | 50-60 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthesis step, encompassing reaction setup, monitoring, workup, and purification.
Figure 2: General experimental workflow for a synthesis step.
Conclusion
This technical guide presents a detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed three-step route, starting from 1,1-difluoro-2-chloroethane, utilizes established organic reactions, including allylation, anti-Markovnikov hydrobromination, and free-radical bromination. The provided experimental protocols and estimated quantitative data serve as a valuable starting point for researchers and scientists aiming to synthesize this and structurally related halogenated compounds. Further experimental validation and optimization of the proposed reaction conditions are necessary to establish a robust and efficient synthesis.
Navigating the Unknown: A Technical Safety Guide to 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the safety data for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS RN: 883499-16-9). A thorough review of available literature and safety data repositories reveals a significant lack of comprehensive experimental data for this compound. Therefore, this document summarizes the available information and provides a framework for handling chemicals with unknown hazard profiles, a critical skill for professionals in research and development.
Chemical Identification and Properties
While experimental safety data is scarce, basic identification and computed physical and chemical properties for this compound are available. These are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 883499-16-9[1][2] |
| Molecular Formula | C₄H₅Br₂ClF₂[1][3] |
| Molecular Weight | 286.34 g/mol [1] |
| Synonyms | 2-Chloro-1,4-dibromo-1,1-difluorobutane[1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value |
| XLogP3 | 3.5[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 3[1] |
| Exact Mass | 283.84146 g/mol [1] |
| Monoisotopic Mass | 283.84146 g/mol [1] |
| Topological Polar Surface Area | 0 Ų[1] |
| Heavy Atom Count | 9[1] |
| Complexity | 88.6[1] |
Note: The data in Table 2 are computationally derived and have not been experimentally verified.
Hazard Identification: A Case of Missing Data
A comprehensive search for a Safety Data Sheet (SDS) with complete GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for this compound was unsuccessful. An available SDS from one supplier indicates "no data available" for most of the hazard classification fields.[4] This lack of data necessitates treating the substance as potentially hazardous until proven otherwise.
The following diagram illustrates the GHS classification workflow and highlights the current data gaps for this specific chemical.
Experimental Protocols: A Call for Caution
Due to the absence of specific toxicological and safety data, it is not possible to provide detailed experimental protocols for handling this compound. Instead, a conservative approach for handling chemicals with unknown hazards should be adopted.
Workflow for Handling Chemicals with Unknown Hazards
The following diagram outlines a logical workflow for safely managing chemicals with limited safety information.
First-Aid Measures: A General Response Protocol
In the absence of substance-specific first-aid measures, general protocols for chemical exposure should be followed. Immediate medical attention should be sought for any exposure.
Table 3: General First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
The following diagram illustrates a general first-aid response workflow in the event of an accidental exposure.
References
Technical Guide: Spectroscopic Analysis of Halogenated Butanes with a Focus on 1,4-Dibromo-2-chloro-1,1-difluorobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dibromo-2-chloro-1,1-difluorobutane is a halogenated organic compound with potential applications in synthetic chemistry and materials science. Its complex structure, featuring multiple halogen atoms, necessitates a thorough spectroscopic analysis to confirm its identity and purity. This guide details the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for such compounds.
Chemical Properties of this compound
A summary of the key computed and identifying properties for this compound is presented below. This data is essential for interpreting spectral results.
| Property | Value | Source |
| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |
| Molecular Weight | 286.34 g/mol | PubChem[1] |
| CAS Number | 883499-16-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C(CBr)C(C(F)(F)Br)Cl | PubChem[1] |
| InChI Key | JVPZSXBOASTUNH-UHFFFAOYSA-N | PubChem[1] |
General Experimental Protocols for Spectral Analysis
The following sections outline standardized procedures for obtaining NMR, MS, and IR spectra for a novel liquid organic compound like this compound.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial for structural confirmation.
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the neat compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[2]
-
Ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[3]
-
Use a high-quality NMR tube to avoid breakage and ensure proper spinning in the spectrometer.[2]
-
If precise chemical shift referencing is needed, an internal standard such as tetramethylsilane (TMS) can be added. However, for many modern spectrometers, the residual solvent signal is sufficient for calibration.[2]
Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "shimmed" to achieve maximum homogeneity, resulting in sharp spectral lines.
-
Acquire a standard one-dimensional ¹H NMR spectrum. This provides information on the chemical environment of the protons and their coupling to neighboring nuclei.
-
Obtain a broadband proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Given the presence of fluorine, a ¹⁹F NMR spectrum is essential to observe the fluorine environments and their couplings to other nuclei.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Sample Preparation and Analysis:
-
For a volatile or semi-volatile liquid, direct injection or infusion into the mass spectrometer is a common method. The sample can be introduced via a syringe pump for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Alternatively, the compound can be analyzed using gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
The sample is ionized in the source of the mass spectrometer. Electron ionization (EI) is a common technique for GC-MS, which often leads to characteristic fragmentation patterns.[4] ESI is a softer ionization technique often used with liquid chromatography-mass spectrometry (LC-MS) that typically yields the intact molecular ion.
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Neat Liquid):
-
For a liquid sample, the "neat" method is the most straightforward.[6]
-
A drop of the liquid is placed on the surface of a salt plate (typically NaCl or KBr, which are transparent to IR radiation).[6][7]
-
A second salt plate is placed on top, spreading the liquid into a thin film.[6][7]
-
The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.[6]
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a drop of the liquid directly onto the ATR crystal. This method is often simpler as it doesn't require salt plates.[8]
Data Acquisition:
-
A background spectrum of the empty spectrometer (or with clean salt plates/ATR crystal) is recorded. This accounts for atmospheric CO₂ and water vapor, as well as any signals from the apparatus itself.[7][9]
-
The sample is then placed in the instrument, and the sample spectrum is recorded.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[7]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel halogenated compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
Conclusion
While specific, experimentally-derived spectral data for this compound are not widely published, this guide provides the necessary framework for researchers to undertake such an analysis. By following the outlined general protocols for NMR, MS, and IR spectroscopy, scientists can effectively characterize this and other novel halogenated compounds, ensuring accurate structural confirmation and purity assessment, which are critical steps in drug development and chemical research.
References
- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 9. google.com [google.com]
An In-depth NMR Analysis of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 1,4-dibromo-2-chloro-1,1-difluorobutane. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and existing data for analogous halogenated alkanes to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a detailed predictive analysis, standardized experimental protocols for data acquisition, and clear visual representations of the underlying chemical structure and analytical workflow.
Introduction
This compound is a halogenated alkane with potential applications as a building block in organic synthesis. Its complex substitution pattern, featuring bromine, chlorine, and fluorine atoms, gives rise to a nuanced NMR profile. Understanding the predicted chemical shifts, coupling constants, and multiplicity of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for its unambiguous identification and characterization. This guide provides a detailed theoretical analysis to aid in the interpretation of experimentally acquired spectra.
Predicted NMR Data
The predicted NMR data for this compound are summarized in the tables below. These predictions are based on the known effects of electronegative substituents on chemical shifts and typical coupling constants observed in similar fluorinated and halogenated organic compounds.[1][2]
Predicted ¹H NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.5 - 5.0 | ddd | J(H-C-F) ≈ 15-25 Hz, J(H-C-H) ≈ 7-9 Hz, J(H-C-C-F) ≈ 2-5 Hz |
| H-3 | 2.5 - 3.0 | m | |
| H-4 | 3.6 - 4.1 | t | J(H-C-H) ≈ 7-9 Hz |
ddd: doublet of doublet of doublets, m: multiplet, t: triplet
Predicted ¹³C NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 | 115 - 125 | t | ¹J(C-F) ≈ 280-320 Hz |
| C-2 | 60 - 70 | dt | ²J(C-F) ≈ 20-30 Hz, ¹J(C-H) |
| C-3 | 35 - 45 | t | ³J(C-F) ≈ 5-10 Hz |
| C-4 | 30 - 40 | t |
t: triplet, dt: doublet of triplets
Predicted ¹⁹F NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-1 | -90 to -110 | ddd | ²J(F-C-H) ≈ 15-25 Hz, ³J(F-C-C-H) ≈ 2-5 Hz, ²J(F-C-F) ≈ 250-300 Hz |
ddd: doublet of doublet of doublets
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment (zg).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Visualization of Structure and Workflow
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the NMR analysis.[3]
Caption: Molecular structure of this compound.
Experimental Workflow
The logical flow for the NMR analysis of this compound is depicted below.
Caption: NMR analysis workflow.
Discussion
The predicted NMR data provide a solid foundation for the structural elucidation of this compound. The ¹H NMR spectrum is expected to be complex due to extensive proton-fluorine and proton-proton couplings. The presence of the difluoro group at C-1 will significantly deshield this carbon, resulting in a downfield chemical shift in the ¹³C NMR spectrum, which will also exhibit a large one-bond carbon-fluorine coupling constant.[4] The ¹⁹F NMR spectrum is anticipated to show a complex multiplet due to coupling with the protons on C-2 and C-3. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the through-bond connectivities.
Conclusion
This technical guide offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The provided data tables, experimental protocols, and visualizations serve as a practical resource for researchers. While these predictions are based on established principles, experimental verification is essential for definitive structural confirmation. The methodologies and predictive data herein will facilitate the efficient and accurate NMR analysis of this and structurally related halogenated compounds.
References
Mass Spectrometry of 1,4-Dibromo-2-chloro-1,1-difluorobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the predicted fragmentation patterns under electron ionization (EI) and outlines a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and materials science who are working with or anticipate encountering this and similar halogenated compounds.
Predicted Electron Ionization Mass Spectrometry Fragmentation
Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the analyte molecule. The fragmentation of this compound is predicted to be driven by the presence of multiple halogen atoms, which influence the stability of the resulting ions and radicals. The key fragmentation pathways are expected to involve the cleavage of carbon-halogen and carbon-carbon bonds.
The isotopic abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%) will result in characteristic isotopic patterns for fragments containing these elements, aiding in their identification.[1]
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions of this compound
| Predicted m/z | Proposed Fragment Ion | Notes |
| 284/286/288 | [C4H5Br2ClF2]+• | Molecular ion (M+•). Expected to be of low abundance due to the compound's instability under EI conditions. The isotopic pattern will be complex due to the presence of two bromine atoms and one chlorine atom. |
| 205/207 | [M - Br]+ | Loss of a bromine radical. This is a common fragmentation pathway for brominated compounds. |
| 171/173 | [M - Br - Cl]+• | Subsequent loss of a chlorine radical from the [M - Br]+ fragment. |
| 125/127 | [C2H2Br]+ | Fragment resulting from cleavage of the C2-C3 bond with charge retention on the bromine-containing fragment. |
| 101/103 | [C2H2Cl]+ | Fragment resulting from cleavage of the C2-C3 bond with charge retention on the chlorine-containing fragment. |
| 85 | [C4H5F2]+ | Loss of both bromine atoms and the chlorine atom. |
| 79/81 | [Br]+ | Bromine cation. |
| 69 | [CF3]+ | A common fragment in fluorine-containing compounds, though less likely here than CF2-containing fragments. |
| 63/65 | [CH2Cl]+ | Alpha-cleavage product. |
| 50 | [CHF2]+ | Alpha-cleavage product adjacent to the difluoro group. |
Predicted Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This is followed by a cascade of fragmentation events, primarily involving the loss of halogen radicals and cleavage of the carbon backbone.
Caption: Predicted primary fragmentation pathway of this compound under electron ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical GC-MS protocol for the analysis of this compound.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: If analyzing a sample matrix, use a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte. The final sample should be dissolved in the same solvent used for the calibration standards.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Data Acquisition and Analysis
Acquire the data in full scan mode to obtain the complete mass spectrum. Process the data using the instrument's software to identify the retention time of the analyte and to extract its mass spectrum. Compare the obtained spectrum with the predicted fragmentation pattern and isotopic distributions for confirmation.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a detailed protocol for its analysis. While direct experimental data is not currently available in public literature, the principles of mass spectrometry for halogenated compounds allow for robust predictions of fragmentation pathways. The provided experimental parameters offer a solid starting point for method development. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute to the public knowledge base by publishing their findings.
References
In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted infrared absorption spectrum based on characteristic frequencies of its constituent functional groups. It also outlines a detailed experimental protocol for acquiring a Fourier Transform Infrared (FTIR) spectrum of a liquid organic compound, which would be applicable to the title compound.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is predicted to be characterized by absorption bands arising from the stretching and bending vibrations of its various bonds. The primary absorptions are expected in the fingerprint region (below 1500 cm⁻¹) due to the presence of multiple carbon-halogen bonds.
The following table summarizes the predicted quantitative data for the key infrared absorption bands. The wavenumber ranges are derived from established data for similar halogenated alkanes.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Bond Vibration | Functional Group |
| 2960 - 2850 | Strong | C-H Stretching | Alkane (CH₂, CH) |
| 1470 - 1450 | Medium | C-H Bending (Scissoring) | -CH₂- |
| 1300 - 1150 | Medium | C-H Wagging | -CH₂X (X=halogen) |
| 1100 - 1000 | Strong | C-F Stretching | gem-difluoroalkane (CF₂) |
| 850 - 550 | Strong | C-Cl Stretching | Chloroalkane (-CHCl-) |
| Below 690 | Strong | C-Br Stretching | Bromoalkane (-CH₂Br) |
Experimental Protocol: FTIR Spectroscopy of a Liquid Sample
This section details a standard methodology for obtaining the infrared spectrum of a liquid organic compound like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a common technique for liquid samples as it requires minimal sample preparation.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of this compound.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
II. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will scan the sample over a specified wavenumber range (typically 4000 - 400 cm⁻¹).
-
-
Data Processing and Interpretation:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption peaks and compare them with the predicted values in the data table above to assign them to specific bond vibrations.
-
-
Cleaning:
-
After analysis, clean the ATR crystal meticulously with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining an FTIR spectrum.
Caption: Workflow for FTIR analysis of a liquid sample.
Commercial Suppliers and Technical Guide for 1,4-Dibromo-2-chloro-1,1-difluorobutane
For researchers, scientists, and professionals in drug development, access to well-characterized chemical reagents is paramount. This technical guide provides an in-depth overview of commercial suppliers for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS No. 883499-16-9), along with detailed experimental protocols for its quality control.
Commercial Availability
This compound is a specialized halogenated hydrocarbon available from a select number of chemical suppliers. The following table summarizes the key quantitative data from prominent commercial sources.
| Supplier | Brand | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| CymitQuimica | Apollo Scientific | 883499-16-9 | C₄H₅Br₂ClF₂ | 286.3403 | ≥95% | Inquire |
| Avantor | Matrix Scientific | 883499-16-9 | C₄H₅Br₂ClF₂ | Not specified | ≥97% | 5 g |
| Apollo Scientific | Apollo Scientific | 883499-16-9 | C₄H₅Br₂ClF₂ | 286.3403 | ≥95% | Inquire |
Experimental Protocols: Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and development. A comprehensive quality control workflow should involve a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the purity of halogenated hydrocarbons.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific DFS high-resolution GC/MS or Agilent 6890 GC with a mass selective detector).
-
Column: A nonpolar capillary column, such as a TRACE TR-5MS (15 m x 0.25 mm ID, 0.1 µm film thickness), is suitable for separating halogenated compounds.
-
Injector:
-
Temperature: 280°C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp 1: Increase to 230°C at a rate of 15°C/min.
-
Ramp 2: Increase to 270°C at a rate of 5°C/min.
-
Ramp 3: Increase to 330°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: 50-400 amu
-
-
Data Analysis: The purity is determined by the relative area of the main peak corresponding to this compound. The mass spectrum should exhibit characteristic isotopic patterns for bromine and chlorine, aiding in structural confirmation.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of organic molecules. For organofluorine compounds, both ¹H and ¹⁹F NMR are crucial.[4][5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR:
-
Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns of the protons will provide information about the hydrocarbon backbone.
-
-
¹⁹F NMR:
-
¹⁹F is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR.[4][6]
-
Acquire a proton-decoupled ¹⁹F spectrum. The chemical shifts and coupling constants between fluorine atoms and with neighboring protons will confirm the difluoro-substituted carbon and its position in the molecule.
-
-
Data Analysis: The combination of ¹H and ¹⁹F NMR spectra allows for the unambiguous determination of the chemical structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the presence of specific chemical bonds and functional groups within a molecule.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates.
-
Data Acquisition: Scan the sample in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorptions:
-
Data Analysis: The presence of these characteristic absorption bands provides evidence for the key functional groups in the molecule.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
1,4-Dibromo-2-chloro-1,1-difluorobutane: A Technical Overview of Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available purity data and potential analytical methodologies for 1,4-Dibromo-2-chloro-1,1-difluorobutane. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields who are considering the use of this halogenated butane derivative.
Purity Levels of Commercially Available this compound
This compound is available from several chemical suppliers with specified purity levels. The compound, identified by the CAS Number 883499-16-9 and the molecular formula C₄H₅Br₂ClF₂, is typically offered at purities suitable for research and development purposes. The table below summarizes the publicly available purity data from various suppliers.
| Supplier | Stated Purity Level | CAS Number | Molecular Formula |
| Avantor | ≥97%[1] | 883499-16-9[1] | C₄H₅Br₂ClF₂[1] |
| CymitQuimica | ≥95%[2] | 883499-16-9[2] | C₄H₅Br₂ClF₂ |
| Santa Cruz Biotechnology | Not specified[3] | 883499-16-9 | C₄H₅Br₂ClF₂ |
It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of rare chemicals and explicitly state that they do not perform analytical data collection for the product. In such cases, the buyer assumes the responsibility to confirm the product's identity and purity.
Experimental Protocols: Synthesis and Purity Determination
Similarly, specific, validated analytical methods for the determination of the purity of this compound have not been published. However, based on the chemical structure and properties of halogenated butanes, standard analytical techniques can be proposed for its quality control.
General Analytical Workflow for Purity Assessment
A logical workflow for the determination of the purity of this compound would involve a combination of chromatographic separation and mass spectrometric detection, which is a powerful technique for identifying and quantifying compounds in a mixture.
Caption: Proposed analytical workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum for each compound that allows for its identification and quantification.
Hypothetical GC-MS Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely provide good separation of the target compound from potential impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the diluted sample is injected into the heated inlet of the GC.
-
Oven Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. A hypothetical program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: 250 °C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Scan Range: A mass-to-charge (m/z) ratio scan from 40 to 400 would likely cover the parent ion and major fragments of the target compound and potential impurities.
-
Data Analysis: The purity of this compound would be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the molecule.
Applications in Drug Development and Signaling Pathways
Currently, there is no publicly available information linking this compound to specific drug development programs or its involvement in any biological signaling pathways. Halogenated organic molecules, particularly fluorinated compounds, are of significant interest in medicinal chemistry as "fluorinated building blocks"[4][5][6][7][8]. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is plausible that this compound could be utilized as a synthetic intermediate in the creation of more complex, biologically active molecules. However, without specific examples in the literature, any depiction of a signaling pathway would be purely speculative.
The diagram below illustrates the general role of such building blocks in the early stages of drug discovery.
Caption: Role of building blocks in drug discovery.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. nbinno.com [nbinno.com]
Navigating the Stability Landscape of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS No. 883499-16-9).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the compound's integrity and promote safe handling practices. While specific experimental stability data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the known behavior of structurally similar polyhalogenated alkanes to provide a robust framework for its management.
Core Stability Profile
This compound is a halogenated hydrocarbon that, under standard laboratory conditions, is considered to be a stable compound.[4] However, its stability can be compromised by several factors, including elevated temperatures, exposure to light, and interaction with incompatible materials. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the butane backbone influences its chemical reactivity and degradation pathways. Generally, carbon-fluorine bonds are the strongest in organic chemistry, contributing to the overall stability of fluorinated hydrocarbons.[4][5]
Key Physicochemical Properties (Predicted)
While experimental data is scarce, computational models provide insight into the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₅Br₂ClF₂ | PubChem[1] |
| Molecular Weight | 286.34 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Exact Mass | 285.83941 Da | PubChem[1] |
Factors Influencing Stability
Several external factors can influence the long-term stability of this compound. Understanding these is critical for maintaining the compound's purity and preventing the formation of undesirable degradation products.
Thermal Decomposition
Elevated temperatures can induce thermal decomposition of halogenated hydrocarbons. While the specific decomposition temperature for this compound is not documented, it is advisable to avoid high temperatures during storage and handling. Thermal degradation of similar compounds can lead to the elimination of hydrogen halides (HBr, HCl) and the formation of unsaturated byproducts.[6][7][8] In the event of a fire, toxic fumes containing hydrogen halides and potentially phosgene can be emitted.[8]
Photochemical Degradation
Exposure to ultraviolet (UV) radiation can initiate photochemical degradation of brominated and chlorinated compounds.[9][10][11][12] This process often involves the homolytic cleavage of carbon-halogen bonds, leading to the formation of free radicals. These radicals can then participate in a variety of secondary reactions, resulting in the degradation of the parent compound and the formation of impurities. Therefore, it is crucial to protect this compound from light.
Reactivity with Incompatible Materials
Contact with strong oxidizing agents, strong bases, and certain metals can lead to the degradation of halogenated hydrocarbons. Strong bases can promote dehydrohalogenation reactions, while strong oxidizing agents can lead to the formation of various oxidation products. It is recommended to store this compound away from such incompatible materials.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the risk of thermal decomposition. |
| Light Exposure | Protect from light. Store in an amber or opaque container. | To prevent photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and reaction with container materials. |
| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, and reactive metals. | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
For researchers requiring quantitative stability data, a comprehensive stability testing program is essential. The following experimental protocols, adapted from established pharmaceutical stability testing guidelines, can be employed.[13][14][15][16][17]
Accelerated Stability Testing
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[13][14][15][16][17]
Methodology:
-
Sample Preparation: Aliquot the this compound into multiple sealed vials made of an inert material.
-
Storage Conditions: Place the vials in controlled environment chambers at various elevated temperatures and humidity levels (e.g., 40°C/75% RH, 50°C/75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for purity (e.g., using HPLC or GC), the appearance of degradation products (e.g., using GC-MS), and any changes in physical properties.
-
Data Evaluation: Use the data to establish a degradation rate and extrapolate to predict the shelf-life under recommended storage conditions.
Photostability Testing
This protocol assesses the impact of light on the stability of the compound.
Methodology:
-
Sample Preparation: Prepare two sets of samples. Protect one set from light (control) and expose the other set to a controlled light source.
-
Light Source: Use a light source that mimics the UV and visible light spectrum of sunlight, with a defined output (e.g., a xenon lamp).
-
Exposure: Expose the samples for a specified duration.
-
Analysis: Analyze both the exposed and control samples for purity and the presence of degradation products.
Visualizing Stability and Handling Workflows
To aid in the understanding of the key concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors influencing the stability of this compound.
Caption: A typical experimental workflow for assessing the stability of a chemical compound.
Conclusion
While this compound is a generally stable compound, its integrity can be compromised by exposure to heat, light, and incompatible substances. Adherence to the recommended storage and handling guidelines is paramount for preserving its quality and ensuring the safety of laboratory personnel. For applications requiring a definitive shelf-life, a structured stability testing program is strongly recommended. This guide provides the foundational knowledge and experimental framework necessary for the effective management of this compound in a research and development setting.
References
- 1. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 6. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. emmainternational.com [emmainternational.com]
- 17. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Heterocyles Using 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and detailed protocols for the synthesis of novel fluorinated heterocycles utilizing 1,4-Dibromo-2-chloro-1,1-difluorobutane as a key building block. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. The protocols outlined below are based on established methodologies for the synthesis of non-fluorinated analogs and have been adapted to account for the unique reactivity imparted by the fluorine and chlorine substituents of the starting material.
Introduction to this compound as a Synthetic Building Block
This compound is a polyhalogenated alkane with multiple reactive sites, making it a potentially versatile precursor for a variety of fluorinated five-membered heterocycles. The differential reactivity of the two carbon-bromine bonds is a key feature of this molecule. The C-Br bond at the C4 position is a typical primary alkyl bromide. In contrast, the C-Br bond at the C1 position, being adjacent to a geminal difluoro group, is expected to be significantly less reactive towards nucleophilic substitution due to the strong electron-withdrawing nature of the fluorine atoms. This difference in reactivity can be exploited to achieve regioselective cyclization reactions.
General Reaction Pathway
The proposed synthetic strategy involves a two-step, one-pot reaction with a dinucleophile. The first step is an intermolecular nucleophilic substitution, which is expected to occur preferentially at the more reactive C4 position. The second step is an intramolecular cyclization, where the second nucleophilic atom of the dinucleophile displaces the less reactive bromide at the C1 position to form the heterocyclic ring.
Application Notes and Protocols: 1,4-Dibromo-2-chloro-1,1-difluorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1,4-Dibromo-2-chloro-1,1-difluorobutane is a specialized chemical for which specific applications in organic synthesis are not widely documented in publicly available literature. The following application notes and protocols are based on the inferred reactivity of its functional groups and are provided as a guide for potential synthetic explorations. The experimental conditions and expected outcomes are hypothetical and based on analogous reactions of similar polyhalogenated and fluorinated compounds.
Introduction
This compound is a polyhalogenated aliphatic compound possessing multiple reactive sites, making it a potentially versatile building block in modern organic synthesis. Its structure, featuring two primary bromine atoms, a secondary chlorine atom, and a geminal difluoro group, offers opportunities for the introduction of fluorine and other functionalities into target molecules. The presence of fluorine is of particular interest in medicinal chemistry and materials science, as it can significantly modulate a molecule's biological activity, metabolic stability, and physicochemical properties.
These notes outline potential synthetic applications of this compound, focusing on the synthesis of fluorinated heterocycles and the formation of functionalized organometallic reagents.
Application Note 1: Synthesis of Fluorinated Pyrrolidine Derivatives
The 1,4-dihalogenated butane backbone is a classic precursor for the synthesis of five-membered heterocyclic rings via cyclization with primary amines. This approach can be adapted to utilize this compound for the preparation of novel 3-chloro-2,2-difluoropyrrolidine derivatives. These structures are of significant interest as fluorinated analogues of proline and other biologically active pyrrolidines.
General Reaction Scheme:
A primary amine can be reacted with this compound in the presence of a non-nucleophilic base to yield the corresponding N-substituted 3-chloro-2,2-difluoropyrrolidine.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the predicted reactivity and synthetic utility of 1,4-Dibromo-2-chloro-1,1-difluorobutane in nucleophilic substitution reactions. The protocols outlined below are based on established principles of organic chemistry and analogous reactions of structurally similar compounds, offering a starting point for laboratory experimentation.
Introduction
This compound is a polyhalogenated alkane with multiple reactive sites, making it a potentially versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into target molecules. The presence of two bromine atoms, a chlorine atom, and a geminal difluoro group offers opportunities for selective and sequential nucleophilic substitution reactions. Understanding the relative reactivity of these sites is crucial for designing effective synthetic strategies.
Based on fundamental principles of nucleophilic substitution, the reactivity of the carbon-halogen bonds is expected to follow the order: C-Br > C-Cl. The carbon-fluorine bonds are generally inert to nucleophilic displacement under standard conditions. Consequently, nucleophilic attack is anticipated to occur preferentially at the carbon atoms bearing the bromine atoms.
Furthermore, the presence of the electron-withdrawing 1,1-difluoro group at the C1 position is expected to enhance the electrophilicity of the C1 carbon, making the C1-Br bond more susceptible to nucleophilic attack via an SN2 mechanism compared to the C4-Br bond. The chlorine atom at the C2 position also contributes to the overall electronic properties of the molecule and may influence the reactivity of the adjacent C1 and the more distant C4 positions.
These characteristics make this compound a valuable precursor for the synthesis of a variety of functionalized and fluorinated compounds, including fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science.
Predicted Reactivity and Regioselectivity
The primary pathway for nucleophilic substitution on this compound is expected to be the SN2 mechanism. The general reactivity trend for haloalkanes in SN2 reactions is R-I > R-Br > R-Cl > R-F. Therefore, the two bromine atoms are the most likely leaving groups.
The regioselectivity of the substitution will be influenced by the electronic effects of the substituents. The gem-difluoro group at C1 is strongly electron-withdrawing, which increases the partial positive charge on the C1 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This suggests that monosubstitution is likely to occur preferentially at the C1 position.
The general workflow for a nucleophilic substitution reaction with this substrate can be visualized as follows:
Figure 1. General workflow for nucleophilic substitution on this compound.
Application in the Synthesis of Fluorinated Heterocycles
The 1,4-dihalo motif in this molecule makes it a suitable precursor for the synthesis of five-membered heterocyclic rings through intramolecular cyclization after an initial nucleophilic substitution, or through reaction with a dinucleophile. This approach is valuable for accessing novel fluorinated pyrrolidines, thiophanes, and other heterocyclic systems.
The proposed pathway for the synthesis of a fluorinated heterocycle is as follows:
Figure 2. Proposed pathway for fluorinated heterocycle synthesis.
Experimental Protocols (Analog-Based)
The following protocols are adapted from established procedures for nucleophilic substitution reactions on 1,4-dibromobutane. Due to the presence of activating fluorine groups in this compound, it is anticipated that these reactions may proceed under milder conditions or for shorter reaction times. Optimization of these parameters is recommended.
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Reagents should be of high purity.
-
Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Synthesis of 4-Azido-1-bromo-3-chloro-4,4-difluorobutane
This protocol describes the monosubstitution of a bromine atom with an azide group, a versatile functional group for further transformations via click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-azido-1-bromo-3-chloro-4,4-difluorobutane.
Protocol 2: Synthesis of 4-Bromo-3-chloro-1,1-difluorobutanenitrile
This protocol details the substitution of a bromine atom with a cyanide group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in a minimal amount of water and add it to the ethanolic solution of the substrate.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into a large volume of water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 4-bromo-3-chloro-1,1-difluorobutanenitrile.
Protocol 3: Synthesis of N-(4-Bromo-3-chloro-1,1-difluorobutyl)phthalimide
This Gabriel synthesis protocol provides a route to a protected primary amine.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask, add this compound (1.0 eq).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-bromo-3-chloro-1,1-difluorobutyl)phthalimide.[1]
Protocol 4: Synthesis of 1-(4-Bromo-3-chloro-1,1-difluorobutyl)thiobenzene
This protocol describes the formation of a thioether linkage.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask to form sodium thiophenoxide in situ.
-
To this solution, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to obtain 1-(4-bromo-3-chloro-1,1-difluorobutyl)thiobenzene.
Data Presentation
The following table summarizes the expected products and provides a framework for recording experimental results. Yields and reaction times are predictive and will require experimental optimization.
| Nucleophile | Reagent(s) | Solvent | Temp. (°C) | Predicted Time (h) | Predicted Major Product | Predicted Yield (%) |
| Azide | NaN₃ | DMF | RT | 12-24 | 4-Azido-1-bromo-3-chloro-4,4-difluorobutane | 70-85 |
| Cyanide | KCN | Ethanol/H₂O | Reflux | 4-8 | 4-Bromo-3-chloro-1,1-difluorobutanenitrile | 60-75 |
| Phthalimide | Potassium Phthalimide | DMF | 80-90 | 2-4 | N-(4-Bromo-3-chloro-1,1-difluorobutyl)phthalimide | 80-90 |
| Thiophenoxide | Thiophenol, NaOH | Ethanol/H₂O | Reflux | 3-6 | 1-(4-Bromo-3-chloro-1,1-difluorobutyl)thiobenzene | 75-85 |
Safety Precautions
-
This compound: Handle with care. It is a halogenated compound and may be harmful if inhaled, ingested, or in contact with skin.
-
Sodium azide: Highly toxic and can form explosive heavy metal azides. Do not use with chlorinated solvents or expose to acid.
-
Potassium cyanide: Extremely toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.
-
Thiophenol: Pungent and toxic. Handle in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
Application Notes and Protocols: Cyclization Reactions with 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a proposed protocol for the reductive cyclization of 1,4-dibromo-2-chloro-1,1-difluorobutane to synthesize 2-chloro-1,1-difluorocyclobutane. Due to a lack of specific literature for this exact transformation, the following protocol is based on established principles of reductive cyclization of 1,4-dihalides using activated zinc. This method offers a potential route to a valuable fluorinated cyclobutane building block, which can be of significant interest in medicinal chemistry and materials science.
Introduction
Fluorinated cyclobutane moieties are increasingly incorporated into drug candidates and advanced materials due to their unique conformational constraints and ability to modulate physicochemical properties such as metabolic stability and lipophilicity. The target compound, 2-chloro-1,1-difluorocyclobutane, represents a versatile intermediate for further functionalization. While the direct cyclization of this compound is not explicitly detailed in the reviewed literature, analogous reactions, such as the reductive cyclization of 1,4-dibromobutane with magnesium and the synthesis of fluorinated cyclopropanes via reductive debromination with zinc, provide a strong basis for the proposed synthetic route. This protocol outlines a hypothetical, yet chemically sound, procedure for the intramolecular cyclization of this compound mediated by activated zinc.
Proposed Reaction Scheme
The proposed reaction involves an intramolecular reductive coupling of this compound using an excess of activated zinc powder. The more reactive carbon-bromine bonds are expected to react preferentially to form organozinc intermediates, which then undergo intramolecular displacement of the remaining bromide to form the cyclobutane ring.
Reaction:
This compound → 2-chloro-1,1-difluorocyclobutane
Quantitative Data Summary
As this is a proposed protocol, experimentally determined quantitative data is not available. The following table outlines the theoretical and target parameters for the reaction.
| Parameter | Value | Notes |
| Starting Material | This compound | |
| Reducing Agent | Activated Zinc Powder | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Theoretical Yield | Based on starting material | To be determined experimentally |
| Target Product | 2-chloro-1,1-difluorocyclobutane | |
| Potential Byproducts | Elimination and oligomerization products | See Table 2 for details |
| Reaction Temperature | Reflux (approx. 66 °C) | |
| Reaction Time | 12-24 hours | To be optimized |
Table 1: Proposed Reaction Parameters
| Product/Byproduct | Chemical Structure | Molecular Formula | Notes |
| 2-chloro-1,1-difluorocyclobutane (Target) | Cl-CH-(CH2)2-CF2 | C4H5ClF2 | Expected major product from intramolecular cyclization. |
| 4-bromo-3-chloro-4,4-difluorobut-1-ene | CH2=CH-CHCl-CF2Br | C4H4BrClF2 | Potential byproduct from β-hydride elimination. |
| Linear Reduction Products | Br-CH2-CH2-CHCl-CF2H | C4H6BrClF2 | Resulting from quenching of an intermediate without cyclization. |
| Oligomers/Polymers | -[C4H5ClF2]-n | (C4H5ClF2)n | Can form from intermolecular reactions. |
Table 2: Expected Product and Potential Side Products
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-chloro-1,1-difluorocyclobutane.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Zinc dust (<10 micron, 4.0 eq)
-
Iodine (catalytic amount, ~0.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Schlenk line or equivalent inert atmosphere setup
-
Standard glassware for extraction and distillation
Procedure:
-
Activation of Zinc:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add zinc dust (4.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen.
-
Add a small crystal of iodine (catalytic amount).
-
Gently heat the flask with a heat gun under vacuum until the iodine sublimes and the zinc turns greyish, indicating activation. Allow the flask to cool to room temperature under an inert atmosphere.
-
-
Reaction Setup:
-
Add anhydrous THF to the flask containing the activated zinc to create a stirrable slurry.
-
In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
-
Reaction Execution:
-
Transfer the solution of the starting material to a dropping funnel and attach it to the reaction flask.
-
Begin vigorously stirring the zinc slurry.
-
Add the solution of this compound dropwise to the zinc slurry over a period of 2-3 hours. The reaction may be exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the progress of the reaction by taking small aliquots (under inert atmosphere), quenching them with water, extracting with diethyl ether, and analyzing by GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while stirring.
-
Filter the mixture through a pad of celite to remove unreacted zinc and inorganic salts. Wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to isolate the volatile 2-chloro-1,1-difluorocyclobutane.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS, and IR spectroscopy to confirm its structure and purity.
-
Safety Precautions
-
Handle this compound, a halogenated organic compound, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The reaction should be conducted under an inert atmosphere as organozinc intermediates are sensitive to air and moisture.
-
The quenching step can be exothermic; perform it slowly and with cooling if necessary.
Application Notes and Protocols for 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Reactivity Profile
The reactivity of 1,4-Dibromo-2-chloro-1,1-difluorobutane is dictated by the different halogen substituents. The bromo groups are generally more susceptible to nucleophilic substitution and metal-mediated reactions (e.g., Grignard formation, cross-coupling reactions) than the chloro group. The gem-difluoro group is relatively inert but can influence the reactivity of the adjacent carbon atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 883499-16-9 | [1][2] |
| Molecular Formula | C₄H₅Br₂ClF₂ | [1][2] |
| Molecular Weight | 286.34 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Potential Synthetic Applications
While specific examples are scarce, the structure of this compound suggests its utility in the synthesis of various fluorinated compounds. Below are hypothetical, yet chemically plausible, applications and generalized protocols.
Synthesis of Fluorinated Heterocycles
The dibromo functionality allows for the construction of cyclic structures through reactions with dinucleophiles. This can be a valuable strategy for synthesizing fluorinated heterocycles, which are important motifs in medicinal chemistry.
General Protocol for the Synthesis of a Fluorinated Tetrahydrothiophene Derivative:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) at room temperature, add a sulfur nucleophile such as sodium sulfide (Na₂S) (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-chloro-3-(2,2-difluoroethyl)tetrahydrothiophene.
Logical Workflow for Heterocycle Synthesis:
References
Application Notes and Protocols for 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-Dibromo-2-chloro-1,1-difluorobutane, a polyhalogenated alkane with potential applications as a versatile building block in organic synthesis, particularly in the development of novel fluorinated compounds for the pharmaceutical industry.
Overview and Physicochemical Properties
This compound is a valuable synthetic intermediate due to its multiple reactive sites. The presence of two bromine atoms at the 1- and 4-positions, a chlorine atom at the 2-position, and a geminal difluoro group at the 1-position offers a unique combination of functionalities that can be selectively addressed to construct complex molecular architectures. Fluorinated motifs are of significant interest in drug discovery as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 883499-16-9 | [1][2] |
| Molecular Formula | C₄H₅Br₂ClF₂ | [1] |
| Molecular Weight | 286.34 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |
| Purity | ≥95% - ≥97% (as supplied by vendors) | [2] |
Health and Safety Information
Polyhalogenated compounds require careful handling due to their potential toxicity.[3] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Engineering Controls: Use in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Disposal:
Dispose of this compound and any resulting waste in accordance with local, state, and federal regulations for halogenated organic waste.[4][5] Do not dispose of down the drain.
Synthetic Applications and Experimental Protocols
The reactivity of this compound allows for its use in a variety of synthetic transformations. The two primary bromine atoms are susceptible to nucleophilic substitution and can be used to introduce a range of functional groups or to form cyclic structures.
Application: Synthesis of Novel Diamine Derivatives via Nucleophilic Substitution
This protocol describes a general procedure for the di-alkylation of a primary amine with this compound to generate a novel fluorinated diamine. Such compounds can serve as scaffolds in medicinal chemistry.
Experimental Protocol: Diamine Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2.2 equivalents) and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution.
-
Addition of Electrophile: While stirring, add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diamine derivative.
Caption: Hypothetical inhibition of a kinase signaling pathway.
These application notes and protocols are intended to serve as a starting point for researchers. The specific reaction conditions may require optimization depending on the substrate and desired outcome. Always perform reactions on a small scale initially and take appropriate safety precautions.
References
Application Notes and Protocols: Reaction of 1,4-Dibromo-2-chloro-1,1-difluorobutane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Fluorinated nitrogen heterocycles, such as pyrrolidines, are of particular interest due to their prevalence in bioactive molecules. This document provides detailed application notes and protocols for the reaction of 1,4-dibromo-2-chloro-1,1-difluorobutane with various amines. This reaction is anticipated to be a valuable method for the synthesis of novel fluorinated pyrrolidine derivatives, which can serve as key building blocks in drug discovery and development.
The substrate, this compound, possesses multiple reactive sites, allowing for a range of synthetic transformations. The differential reactivity of the bromine and chlorine atoms, influenced by the presence of the gem-dinal fluoro group, is expected to enable selective functionalization. The primary application of this chemistry is the synthesis of 2- and 3-substituted-3,3-difluoropyrrolidines, which are valuable motifs in the design of new therapeutic agents.
Reaction Scheme and Regioselectivity
The reaction of this compound with primary amines is expected to proceed via a two-step sequence: an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization. The regioselectivity of the initial attack of the amine will likely favor the displacement of the primary bromide at the C-4 position due to reduced steric hindrance compared to the C-1 position and the superior leaving group ability of bromide over chloride. Following this initial N-alkylation, the resulting secondary amine can undergo an intramolecular SN2 reaction to displace one of the remaining halogens, leading to the formation of a five-membered ring.
Illustrative Data Summary
The following table summarizes the expected, hypothetical outcomes for the reaction of this compound with a selection of primary and secondary amines. Disclaimer: The following data are illustrative and based on the anticipated reactivity of analogous compounds. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Amine Substrate | Reaction Temperature (°C) | Reaction Time (h) | Major Product Structure | Hypothetical Yield (%) |
| Benzylamine | 80 | 12 | 1-benzyl-3-bromo-3-chloro-4,4-difluoropyrrolidine | 75 |
| Aniline | 100 | 24 | 1-phenyl-3-bromo-3-chloro-4,4-difluoropyrrolidine | 60 |
| Cyclohexylamine | 80 | 16 | 1-cyclohexyl-3-bromo-3-chloro-4,4-difluoropyrrolidine | 70 |
| Diethylamine (Secondary) | 60 | 24 | 4-bromo-3-chloro-4,4-difluoro-N,N-diethylbutan-1-amine | 85 (mono-alkylation) |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-3-bromo-3-chloro-4,4-difluoropyrrolidine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous acetonitrile (50 mL) and stir until the substrate is fully dissolved.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Slowly add benzylamine (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizations
Diagram 1: Proposed Reaction Pathway
Caption: Proposed two-step reaction mechanism for the synthesis of fluorinated pyrrolidines.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of fluorinated pyrrolidines.
Application Notes and Protocols: Reaction of 1,4-Dibromo-2-chloro-1,1-difluorobutane with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms and sulfur-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while thioether linkages are integral to numerous biologically active compounds. 1,4-Dibromo-2-chloro-1,1-difluorobutane is a versatile, polyhalogenated building block that presents multiple reactive sites for nucleophilic substitution. This document provides a detailed, albeit representative, guide to the reaction of this substrate with various thiols.
Disclaimer: The following protocols and data are theoretical and representative, designed to provide a starting point for investigation. Due to a lack of specific published literature on the reaction of this compound with thiols, researchers should consider these as foundational methods that will require optimization for any specific thiol substrate.
Proposed Reaction Pathways
The reaction of this compound with thiols is anticipated to proceed via a nucleophilic substitution (S(_N)2) mechanism. Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles. The substrate contains three potential leaving groups: two bromine atoms and one chlorine atom.
Generally, bromide is a better leaving group than chloride. The reactivity of the C-Br bond at the C4 position is expected to be higher than the C-Br at the C1 position due to the presence of the electron-withdrawing difluoro group at C1, which can destabilize the transition state of an S(_N)2 reaction. The C-Cl bond at the C2 position is expected to be the least reactive.
Therefore, the reaction can be controlled to achieve mono- or di-substitution, primarily at the bromine-bearing carbons.
Caption: Proposed reaction pathways for the substitution of this compound with thiols.
Experimental Protocols
General Protocol for Monosubstitution
This protocol describes a general procedure for the monosubstitution of this compound with a generic thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., benzyl thiol, thiophenol) (1.1 eq)
-
Potassium carbonate (K(_2)CO(_3)) (1.5 eq)
-
Acetonitrile (CH(_3)CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in acetonitrile (10 mL per mmol of the limiting reagent) at room temperature, add potassium carbonate (1.5 eq).
-
Stir the suspension for 15 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the desired monosubstituted product.
General Protocol for Disubstitution
Materials:
-
This compound (1.0 eq)
-
Thiol (2.2 eq)
-
Potassium carbonate (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Follow steps 1 and 2 of the monosubstitution protocol, using 2.2 equivalents of the thiol and 3.0 equivalents of potassium carbonate in DMF.
-
Add this compound (1.0 eq).
-
Heat the reaction to 80 °C and monitor for the disappearance of the monosubstituted intermediate.
-
Follow the workup and purification steps as described for the monosubstitution protocol.
Caption: A generalized experimental workflow for the reaction of thiols with this compound.
Data Presentation
The following table presents hypothetical, yet representative, data for the reaction of this compound with different thiols under the conditions described in the protocols.
| Entry | Thiol (R-SH) | Product(s) | Reaction Time (h) | Yield (%) | ¹⁹F NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| 1 | Benzyl Thiol | Mono-substituted | 6 | 75 | -92.3 (d) | 7.3 (m), 3.8 (s), 3.4 (t), 2.5 (m) |
| 2 | Benzyl Thiol | Di-substituted | 18 | 60 | -92.5 (d) | 7.3 (m), 3.8 (s), 3.7 (s), 2.8 (m) |
| 3 | Thiophenol | Mono-substituted | 8 | 70 | -91.9 (d) | 7.4-7.2 (m), 3.5 (t), 2.6 (m) |
| 4 | Thiophenol | Di-substituted | 24 | 55 | -92.1 (d) | 7.4-7.2 (m), 3.0 (m) |
| 5 | Ethanethiol | Mono-substituted | 4 | 80 | -93.1 (d) | 3.3 (t), 2.7 (q), 2.4 (m), 1.3 (t) |
| 6 | Ethanethiol | Di-substituted | 12 | 68 | -93.3 (d) | 2.7 (q), 2.6 (q), 2.9 (m), 1.3 (t) |
Note: Spectroscopic data are illustrative and would need to be confirmed by experimental analysis. The difluoro group is expected to appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton.
Conclusion
This compound is a promising building block for the synthesis of novel sulfur-containing fluorinated molecules. The presented protocols and representative data offer a solid foundation for researchers to explore these reactions. Experimental conditions, particularly temperature, solvent, and reaction time, should be carefully optimized for each specific thiol to achieve the desired selectivity and yield. Further characterization of the products using techniques such as ¹³C NMR, and high-resolution mass spectrometry is essential for unambiguous structure elucidation.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel fluorinated pharmaceutical intermediates starting from 1,4-dibromo-2-chloro-1,1-difluorobutane. The presence of a gem-difluoro group, along with chloro and bromo functionalities, makes this building block a unique scaffold for accessing diverse heterocyclic structures with potential applications in drug discovery. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Overview of Synthetic Potential
This compound is a versatile electrophilic building block. The two bromine atoms at the 1- and 4-positions are susceptible to nucleophilic displacement, making it an ideal substrate for cyclization reactions with dinucleophiles to form five- and six-membered rings. The gem-difluoro group at the 1-position and the chloro group at the 2-position are expected to influence the reactivity of the molecule and impart unique electronic properties to the resulting heterocyclic systems.
Potential pharmaceutical intermediates that can be synthesized from this precursor include, but are not limited to:
-
Fluorinated Pyrrolidine Derivatives: Key scaffolds in numerous FDA-approved drugs and clinical candidates, valued for their ability to mimic peptide structures and interact with biological targets.
-
Fluorinated Piperidine Derivatives: Another privileged scaffold in medicinal chemistry, present in a wide range of therapeutics targeting the central nervous system and other disease areas.
-
Fluorinated Tetrahydrothiophene Derivatives: Sulfur-containing heterocycles are of growing interest in drug discovery due to their unique physicochemical properties and diverse biological activities.
The logical workflow for utilizing this compound in the synthesis of pharmaceutical intermediates is depicted below.
Application Notes: Preparation of Agrochemical Precursors with 1,4-Dibromo-2-chloro-1,1-difluorobutane
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides an overview of the potential applications of 1,4-Dibromo-2-chloro-1,1-difluorobutane as a building block in the synthesis of fluorinated agrochemical precursors.
Introduction:
Fluorine-containing molecules are of significant interest in the agrochemical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, which can lead to improved efficacy and bioavailability of the active ingredients. This compound is a polyhalogenated aliphatic compound that holds potential as a versatile precursor for the synthesis of novel fluorinated agrochemicals. Its structure features multiple reactive sites, including two bromine atoms and one chlorine atom, which can be selectively functionalized to introduce various pharmacophores and build complex molecular architectures.
While specific, publicly available literature detailing the direct application of this compound in the synthesis of commercialized agrochemicals is limited, its structural motifs suggest its utility in the preparation of various classes of pesticides, including fungicides, herbicides, and insecticides. The presence of a difluoromethylene group is a common feature in many modern agrochemicals.
Potential Synthetic Applications:
Based on the reactivity of similar polyhalogenated alkanes, this compound could potentially be employed in a variety of synthetic transformations to generate valuable agrochemical precursors. These include, but are not limited to:
-
Nucleophilic Substitution Reactions: The bromine atoms, being good leaving groups, can be displaced by a wide range of nucleophiles such as amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functional groups and the construction of larger molecular frameworks.
-
Cyclization Reactions: The bifunctional nature of this molecule, with reactive sites at the 1- and 4-positions, makes it a suitable candidate for the synthesis of fluorinated heterocyclic compounds. Heterocycles are a cornerstone of many successful agrochemicals.
-
Formation of Organometallic Reagents: The bromine atoms can be converted into organometallic species, such as Grignard or organolithium reagents, which can then participate in carbon-carbon bond-forming reactions.
Experimental Protocols:
Hypothetical Protocol: Synthesis of a Diamine Precursor
Objective: To synthesize a fluorinated diamine by reacting this compound with a primary amine. This diamine could serve as a precursor for various agrochemicals, such as certain classes of fungicides or insecticides.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline or a substituted aniline)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the primary amine (2.2 equivalents) and anhydrous solvent.
-
Add the base (2.5 equivalents) to the solution and stir the mixture under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired diamine precursor.
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Quantitative Data:
Since no specific experimental data is available, the following table is a template for how such data should be structured.
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Amine A | Acetonitrile | 80 | 12 | Data not available |
| 2 | This compound | Amine B | DMF | 100 | 8 | Data not available |
Logical Workflow for Precursor Synthesis:
The following diagram illustrates a logical workflow for the potential utilization of this compound in the synthesis of agrochemical precursors.
Caption: Potential synthetic pathways from this compound.
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel fluorinated agrochemical precursors. Its rich functionality offers multiple avenues for the construction of complex and diverse molecular structures. Further research into the reactivity and applications of this compound is warranted to unlock its full potential in the development of next-generation crop protection agents. The protocols and workflows presented herein are intended to serve as a conceptual framework to guide future research in this area. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
Application Notes and Protocols for 1,4-Dibromo-2-chloro-1,1-difluorobutane in Materials Science
A comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing the application of 1,4-Dibromo-2-chloro-1,1-difluorobutane in materials science. While this compound is available from various chemical suppliers, its utility as a monomer for polymerization, an additive for electrolytes, or as a building block for other functional materials is not documented in publicly accessible records.
The physical and chemical properties of this compound suggest its potential as a specialty chemical, likely as an intermediate in organic synthesis or for niche applications that are not widely reported. The presence of bromine, chlorine, and fluorine atoms on a butane backbone offers multiple reactive sites, theoretically allowing for its use in the synthesis of complex fluorinated molecules. However, without specific examples in the literature, any proposed application would be purely speculative.
Given the lack of available data, it is not possible to provide quantitative data tables, detailed experimental protocols, or diagrams related to its use in materials science. Researchers interested in the potential applications of this compound would need to conduct exploratory research to determine its reactivity, properties, and suitability for creating new materials.
Below are the basic properties of the two isomers found in chemical databases.
Chemical Properties
| Property | This compound | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane |
| CAS Number | 883499-16-9 | 378-13-2 |
| Molecular Formula | C₄H₅Br₂ClF₂ | C₄H₄Br₂ClF₃ |
| Molecular Weight | 286.34 g/mol | 304.33 g/mol |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Density | Not specified | Not specified |
Potential, Yet Undocumented, Research Directions
The following represents a logical workflow for investigating the potential of this compound in materials science. This is a hypothetical research pathway and is not based on existing literature.
Caption: Hypothetical workflow for materials science research.
Application Notes and Protocols for the Grignard Reaction of 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. The unique reactivity of organomagnesium halides makes them invaluable tools in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and a proposed experimental protocol for the Grignard reaction involving the polyhalogenated substrate, 1,4-Dibromo-2-chloro-1,1-difluorobutane. This compound, with its multiple reactive sites, presents both challenges and opportunities for selective chemical transformations.
The presence of bromine, chlorine, and fluorine atoms on the butane chain offers the potential for regioselective Grignard reagent formation. Based on the established reactivity trend of halogens in Grignard reactions (I > Br > Cl > F), the bromine atoms are the most likely to react with magnesium. The primary bromide is anticipated to be more reactive than the neopentylic-like bromide adjacent to the difluoromethyl group. This selective reactivity can be exploited to generate a novel fluorinated Grignard reagent for subsequent reactions.
Potential Applications in Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The Grignard reagent derived from this compound could serve as a valuable building block for the synthesis of novel fluorinated compounds. Potential applications include the introduction of a 4-bromo-2-chloro-1,1-difluorobutyl moiety into target molecules, which can then be further functionalized.
Proposed Reaction Pathway
The selective formation of the Grignard reagent is expected to occur at the primary carbon bearing a bromine atom due to its higher reactivity compared to the other halogenated centers.
Caption: Proposed reaction pathway for the formation of a Grignard reagent and subsequent reaction.
Experimental Protocol: Proposed Method for the Synthesis of 4-Bromo-2-chloro-1,1-difluorobutylmagnesium bromide and its Reaction with an Aldehyde
This protocol is a proposed method and should be optimized for specific experimental setups and safety considerations. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
| Material | Formula | M.W. ( g/mol ) | CAS No. |
| This compound | C4H5Br2ClF2 | 286.34 | 883499-16-9 |
| Magnesium turnings | Mg | 24.31 | 7439-95-4 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 109-99-9 |
| Iodine | I2 | 253.81 | 7553-56-2 |
| Aldehyde (e.g., Benzaldehyde) | C7H6O | 106.12 | 100-52-7 |
| Saturated aqueous ammonium chloride solution | NH4Cl | 53.49 | 12125-02-9 |
| Diethyl ether | (C2H5)2O | 74.12 | 60-29-7 |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | 7757-82-6 |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Standard glassware for workup
Procedure:
Part 1: Formation of the Grignard Reagent
-
Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the three-necked flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes, depositing a purple film on the magnesium. This helps to activate the magnesium surface.
-
Initiation: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Addition: Add a small portion of the dibromo-chloro-difluorobutane solution to the magnesium suspension. The reaction is expected to be initiated, which can be observed by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Reaction: Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey suspension.
Part 2: Reaction with an Aldehyde
-
Electrophile Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of the aldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
The following table presents hypothetical yield data for the reaction with benzaldehyde. Actual yields may vary depending on reaction conditions and scale.
| Electrophile | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Benzaldehyde | 1-(4-Bromo-2-chloro-1,1-difluorobutyl)-1-phenylmethanol | 3.48 | 2.61 | 75 |
Workflow Diagram
Caption: Experimental workflow for the Grignard reaction and subsequent workup.
Safety Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere.[1][2][3][4]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with an electrophile can be highly exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.
-
Halogenated Compounds: this compound should be handled with care. Avoid inhalation and skin contact. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols: Sonogashira Coupling of 1,4-Dibromo-2-chloro-1,1-difluorobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The introduction of fluorinated moieties into organic molecules can significantly modulate their biological and chemical properties. This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromo-2-chloro-1,1-difluorobutane derivatives, a class of substrates that offer unique opportunities for the synthesis of novel fluorinated compounds.
The presence of multiple halogen atoms (bromine and chlorine) and a geminal difluoro group on the butane backbone presents specific challenges and opportunities regarding reactivity and chemoselectivity. Based on the established reactivity trends for Sonogashira coupling (I > Br > Cl), the bromine atoms are the expected sites of reaction.[3] The electronic effects of the gem-difluoro and chloro substituents are anticipated to influence the reactivity of the adjacent C-Br bonds.
Reaction Scheme & Chemoselectivity
The Sonogashira coupling of a generic this compound derivative with a terminal alkyne can potentially yield mono- or di-alkynylated products.
Figure 1: General reaction scheme for the Sonogashira coupling of this compound derivatives.
The chemoselectivity of the reaction is expected to be governed by the relative reactivity of the two C-Br bonds. The primary bromide is generally more sterically accessible, while the secondary bromide is adjacent to the electron-withdrawing chloro and gem-difluoro groups, which could influence its reactivity. Controlling the stoichiometry of the alkyne and the reaction conditions will be crucial for selectively obtaining the mono- or di-alkynylated product.
Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 2: Simplified catalytic cycle for the Sonogashira coupling reaction.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions and expected yields for Sonogashira couplings of analogous alkyl halides, which can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Catalyst Systems for Sonogashira Coupling of Alkyl Halides
| Catalyst System | Ligand | Co-catalyst | Substrate Type | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Alkyl Bromides | [4] |
| [Pd(π-cinnamyl)Cl]₂ | Xantphos | None | Alkyl Bromides | [1] |
| Pd(OAc)₂ | SPhos | None | Alkyl Bromides | [1] |
| CuOAc | Proline-based N,N,P-ligand | None (Cu-catalyzed) | Alkyl Halides | [5] |
| [(π-allyl)PdCl]₂ | N-heterocyclic carbene (NHC) | CuI | Alkyl Bromides/Iodides | [4] |
Table 2: Reaction Conditions and Yields for Sonogashira Coupling of Alkyl Bromides
| Alkyl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | Phenylacetylene | [(π-allyl)PdCl]₂ / NHC / CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 75 | [4] |
| 1-Bromo-3-phenylpropane | 1-Octyne | [(π-allyl)PdCl]₂ / NHC / CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 82 | [4] |
| 1-Bromo-1-phenylethane | Phenylacetylene | CuOAc / N,N,P-ligand | Cs₂CO₃ | Et₂O | RT | 12 | 94 | [5] |
| 6-Bromo-1-hexene | Phenylacetylene | [(π-allyl)PdCl]₂ / NHC / CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 68 | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted for the Sonogashira coupling of this compound derivatives. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Alkyl Bromides
This protocol is adapted from procedures for the coupling of unactivated alkyl bromides.[4]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.1 - 2.5 equiv, depending on desired mono- or di-alkynylation)
-
[(π-allyl)PdCl]₂ (2.5 mol%)
-
N-heterocyclic carbene (NHC) ligand (e.g., IPr·HCl) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound derivative, Cs₂CO₃, [(π-allyl)PdCl]₂, NHC ligand, and CuI.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling of Alkyl Halides
This protocol is based on a copper-catalyzed method for the coupling of alkyl halides.[5]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) acetate (CuOAc) (10 mol%)
-
Proline-based N,N,P-ligand (12 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a glovebox, add CuOAc, the N,N,P-ligand, and Cs₂CO₃ to an oven-dried vial.
-
Add anhydrous Et₂O, followed by the this compound derivative and the terminal alkyne.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Figure 3: General experimental workflow for the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of this compound derivatives represents a promising avenue for the synthesis of novel, highly functionalized fluorinated building blocks. The chemoselectivity of the reaction is predicted to favor the substitution of the bromine atoms over the chlorine atom. Careful control of reaction conditions, particularly the stoichiometry of the alkyne, will be essential for achieving selective mono- or di-alkynylation. The provided protocols, based on analogous reactions of alkyl halides, offer a solid starting point for the development of specific and optimized procedures for this class of substrates. Further investigation into the relative reactivity of the primary and secondary bromide centers and potential side reactions will be valuable for advancing the synthetic utility of these compounds.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling with 1,4-Dibromo-2-chloro-1,1-difluorobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application to fluorinated building blocks is of particular interest to the pharmaceutical and agrochemical industries, as the incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 1,4-Dibromo-2-chloro-1,1-difluorobutane derivatives, a class of substrates that offers multiple sites for diversification.
The presence of a gem-difluoro group and multiple halogen atoms (two bromines and one chlorine) on an aliphatic chain presents unique challenges and opportunities. Key considerations for the successful coupling of these substrates include catalyst selection, regioselectivity, and the management of potential side reactions. The reactivity of the carbon-halogen bonds is expected to follow the general trend of C-Br > C-Cl, allowing for selective mono- or di-arylation/vinylation at the bromine-bearing carbons. The electron-withdrawing nature of the adjacent gem-difluoro group may also influence the reactivity of the C-Cl bond.
Key Challenges and Strategic Considerations
-
Regioselectivity: The primary challenge in the Suzuki coupling of this compound is controlling which halogen atom reacts. Generally, the carbon-bromine bonds are more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Furthermore, the primary C-Br bond at the 4-position is expected to be more reactive than the secondary C-Br at the 1-position, which is sterically more hindered and electronically influenced by the adjacent difluoromethyl group. This differential reactivity can be exploited for selective mono- or di-functionalization.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and selectivity. For alkyl halides, particularly those prone to β-hydride elimination, bulky and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination while suppressing side reactions.
-
Reaction Conditions: The base, solvent, and temperature play crucial roles in the outcome of the reaction. The base is required to activate the boronic acid partner, and its strength and solubility can influence the reaction rate and yield. The solvent must be capable of dissolving the reactants and catalyst system, and its polarity can affect the reaction pathway.
Data Presentation: Exemplary Reaction Conditions for Suzuki Coupling of Halogenated Alkanes
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving alkyl halides and polyhalogenated substrates, which can serve as a starting point for optimizing the reaction with this compound derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Type | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Alkyl Bromide | 85-95 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | Alkyl Bromide | 70-90 | [4] |
| Ni(cod)₂ | 4,4'-di-tert-butyl-2,2'-dipyridyl | Cs₂CO₃ | Toluene | 100 | Alkyl Fluoride | 60-80 | [5] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Dibromo-thiophene | 75-90 | [6] |
| PdCl₂(dppf) | - | K₂CO₃ | Methanol | Reflux | Dibromo-pyridine | 60-85 | [7] |
Experimental Protocols
Protocol 1: Selective Mono-arylation at the 4-Position
This protocol aims for the selective coupling at the more reactive primary C-Br bond.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Di-arylation at the 1- and 4-Positions
This protocol is designed for the coupling at both C-Br positions.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
P(t-Bu)₃ (0.1 equiv)
-
Cs₂CO₃ (4.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the this compound derivative, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Proposed regioselective Suzuki coupling pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Synthesis of novel fluorinated carbocycles from 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of novel fluorinated carbocycles, specifically cis- and trans-1-chloro-3,3-difluorocyclopentane, from the starting material 1,4-dibromo-2-chloro-1,1-difluorobutane. The synthetic strategy employs a samarium(II) iodide-mediated intramolecular reductive cyclization. These novel carbocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]
Introduction to Fluorinated Carbocycles in Drug Discovery
The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug design.[3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] Fluorinated carbocycles, in particular, are valuable scaffolds as they can serve as bioisosteres for common structural motifs in bioactive compounds, offering improved metabolic stability and binding affinity.[1][2] The novel cis- and trans-1-chloro-3,3-difluorocyclopentanes described herein represent new building blocks for the synthesis of potentially potent and selective therapeutic agents.
Synthetic Approach: Samarium(II) Iodide-Mediated Intramolecular Reductive Cyclization
The synthesis of cis- and trans-1-chloro-3,3-difluorocyclopentane from this compound is achieved via an intramolecular reductive cyclization mediated by samarium(II) iodide (SmI₂).[5][6] This powerful single-electron transfer reagent is well-suited for the formation of five-membered rings from 1,4-dihalide precursors.[7] The proposed reaction mechanism involves the sequential single-electron reduction of the carbon-bromine bonds, leading to the formation of a radical or organosamarium intermediate, which then undergoes an intramolecular cyclization to form the cyclopentane ring.[5][7]
Experimental Protocol: Synthesis of cis- and trans-1-chloro-3,3-difluorocyclopentane
This protocol details the procedure for the samarium(II) iodide-mediated intramolecular reductive cyclization of this compound.
3.1. Materials and Equipment
-
This compound
-
Samarium metal powder
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
3.2. Procedure
-
Preparation of Samarium(II) Iodide Solution (0.1 M in THF):
-
To a dry 250 mL Schlenk flask under an argon atmosphere, add samarium powder (1.50 g, 10.0 mmol).
-
Add iodine (2.54 g, 10.0 mmol) to the flask.
-
Add anhydrous THF (100 mL) via cannula.
-
Stir the mixture vigorously at room temperature. The reaction is complete when the brown color of iodine disappears and a deep blue solution of SmI₂ is formed (approximately 2-3 hours).
-
-
Intramolecular Reductive Cyclization:
-
In a separate dry 100 mL Schlenk flask under an argon atmosphere, dissolve this compound (1.43 g, 5.0 mmol) in anhydrous THF (20 mL).
-
Cool the freshly prepared SmI₂ solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of this compound to the SmI₂ solution via cannula over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of anhydrous methanol (10 mL).
-
Remove the THF in vacuo using a rotary evaporator.
-
To the residue, add diethyl ether (50 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL) and stir until the aqueous layer is colorless.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the cis and trans isomers of 1-chloro-3,3-difluorocyclopentane.
-
3.3. Characterization Data (Hypothetical)
-
¹H NMR (400 MHz, CDCl₃): δ 4.20-4.10 (m, 1H, CHCl), 2.60-2.20 (m, 4H, CH₂), 2.10-1.90 (m, 2H, CH₂).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -95.5 (d, J = 240 Hz, 1F), -98.0 (d, J = 240 Hz, 1F) for the cis-isomer; δ -96.2 (d, J = 242 Hz, 1F), -98.5 (d, J = 242 Hz, 1F) for the trans-isomer.
-
¹³C NMR (101 MHz, CDCl₃): δ 125.0 (t, J = 245 Hz, CF₂), 65.0 (d, J = 25 Hz, CHCl), 35.0 (t, J = 22 Hz, CH₂CF₂), 30.0 (CH₂).
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 119 (M⁺ - Cl), 89 (M⁺ - C₂H₄Cl).
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) | Yield (%) | Purity (%) |
| This compound | 286.34 | 5.0 | 1.43 g | - | >98 |
| Samarium | 150.36 | 10.0 | 1.50 g | - | - |
| Iodine | 253.81 | 10.0 | 2.54 g | - | - |
| cis-1-chloro-3,3-difluorocyclopentane | 154.57 | 1.8 | 0.28 g | 36 | >99 (GC) |
| trans-1-chloro-3,3-difluorocyclopentane | 154.57 | 1.2 | 0.19 g | 24 | >99 (GC) |
| Total Yield | 3.0 | 0.47 g | 60 |
Application Notes: Potential in Drug Discovery
5.1. Bioisosteric Replacement and Metabolic Stability
The synthesized 1-chloro-3,3-difluorocyclopentane scaffold can be utilized as a bioisostere for various five-membered ring systems commonly found in bioactive molecules. The gem-difluoro group can act as a mimic for a carbonyl or hydroxyl group, while potentially improving metabolic stability by blocking sites of oxidation.[1][2] The presence of the chlorine atom provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.[8]
5.2. Kinase Inhibitors
Many kinase inhibitors possess a heterocyclic or carbocyclic core that occupies the ATP-binding site of the enzyme. The introduction of fluorine can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of nearby functional groups.[9] The novel chlorodifluorocyclopentane core could be elaborated with appropriate pharmacophoric groups to generate new classes of kinase inhibitors for therapeutic areas such as oncology and inflammation.[10]
5.3. Antiviral and Antimicrobial Agents
Fluorinated nucleoside and non-nucleoside analogues have a long history as successful antiviral and antimicrobial drugs. The carbocyclic nature of the synthesized scaffold makes it a potential candidate for the development of carbocyclic nucleoside analogues that are resistant to enzymatic degradation.
Visualizations
Caption: Experimental workflow for the synthesis of cis- and trans-1-chloro-3,3-difluorocyclopentane.
Caption: A generic kinase signaling pathway potentially targeted by novel fluorinated carbocycle inhibitors.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of 1,4-Dibromo-2-chloro-1,1-difluorobutane. The following sections offer troubleshooting advice, frequently asked questions, experimental protocols, and data to facilitate successful and efficient reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound, a process that can be susceptible to side reactions and yield inconsistencies.
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for preparing polyhalogenated alkanes like this compound? A1: A common approach involves the free-radical halogenation of a suitable alkane precursor.[1][2] This method utilizes UV light or heat to initiate the reaction between the alkane and a halogenating agent.[1] However, controlling the extent of halogenation can be challenging, often leading to a mixture of products.[3][4][5]
-
Q2: My reaction is producing a mixture of polyhalogenated byproducts. How can I improve the selectivity for the desired product? A2: To minimize the formation of polyhalogenated compounds, it is recommended to use a large excess of the alkane reactant relative to the halogenating agent.[4][5] This statistical approach reduces the probability of a single molecule undergoing multiple halogenation events. Adjusting the stoichiometry is a critical first step in optimizing selectivity.
-
Q3: The reaction is not initiating, or the conversion rate is very low. What are the potential causes? A3: Insufficient initiation energy is a common reason for low reactivity. Ensure that the UV lamp is functioning correctly and is of the appropriate wavelength to induce homolytic cleavage of the halogen-halogen bond.[6] Alternatively, if using thermal initiation, confirm that the reaction temperature is high enough. The presence of radical inhibitors, such as oxygen, can also quench the reaction chain.[2] Degassing the solvent and reactants and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Q4: I am observing the formation of elimination products (alkenes). How can I prevent this? A4: The formation of alkenes suggests that dehydrohalogenation is occurring, which can be promoted by basic conditions or high temperatures. If a base is not required for the reaction, ensure all glassware is clean and free of basic residues. Lowering the reaction temperature may also disfavor the elimination pathway.
-
Q5: How can I effectively purify the final product from the reaction mixture? A5: Due to the presence of various halogenated byproducts with potentially similar boiling points, simple distillation may not be sufficient. Fractional distillation under reduced pressure is often more effective. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent) can also be a powerful purification technique for this class of compounds.
Data Presentation
The following tables summarize hypothetical, yet plausible, data from optimization experiments for the synthesis of this compound via free-radical bromination of 2-chloro-1,1-difluorobutane.
Table 1: Effect of Reactant Molar Ratio on Product Distribution
| Molar Ratio (Substrate:Br₂) | Yield of this compound (%) | Yield of Polybrominated Byproducts (%) |
| 1:1 | 45 | 35 |
| 2:1 | 65 | 20 |
| 3:1 | 75 | 10 |
| 5:1 | 80 | 5 |
Table 2: Influence of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 24 | 40 |
| 40 | 18 | 65 |
| 60 | 12 | 78 |
| 80 | 8 | 72 (with increased byproducts) |
Table 3: Comparison of Different Solvents
| Solvent | Dielectric Constant | Yield (%) |
| Carbon Tetrachloride | 2.2 | 75 |
| Dichloromethane | 9.1 | 68 |
| Acetonitrile | 37.5 | 55 |
| Hexane | 1.9 | 72 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the target compound.
Materials:
-
2-chloro-1,1-difluorobutane (substrate)
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
UV lamp (365 nm) or heat source
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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To a dry, three-necked round-bottom flask purged with nitrogen, add 2-chloro-1,1-difluorobutane (1.0 eq) and anhydrous carbon tetrachloride.
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Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.
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Add a catalytic amount of Azo-bis-isobutyronitrile (AIBN) (0.02 eq).
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The reaction mixture is stirred and either irradiated with a UV lamp or heated to reflux (approx. 77°C) for 12 hours.
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Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent in vacuo.
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Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromo-2-chloro-1,1-difluorobutane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible method for the synthesis of this compound is the radical-initiated addition of bromine (Br₂) to a suitable alkene precursor, such as 4-chloro-1,1-difluoro-1-butene, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction is typically performed in an inert solvent like dichloromethane or carbon tetrachloride.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a depleted radical initiator.
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Suboptimal Reagent Purity: The purity of the starting materials, particularly the alkene precursor, is crucial. Impurities can interfere with the radical chain reaction.
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Side Reactions: Competing side reactions, such as allylic bromination or the formation of other regioisomers, can consume the starting material and reduce the yield of the desired product.
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Product Loss During Workup: The product may be lost during the aqueous workup or purification steps due to its volatility or solubility in the aqueous phase.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?
The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities in this synthesis can include:
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Unreacted Starting Material: The alkene precursor may not have fully reacted.
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Over-brominated Products: Addition of more than one equivalent of bromine can lead to the formation of poly-brominated alkanes.
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Elimination Products: Under certain conditions, particularly at higher temperatures, elimination of HBr can occur, leading to the formation of unsaturated byproducts.
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Isomeric Products: Although the desired product is the 1,4-addition product, other regioisomers might form depending on the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective radical initiation. | - Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly.- If using UV initiation, ensure the lamp is functioning correctly and the wavelength is appropriate.- Increase the reaction temperature slightly to promote initiator decomposition, but be mindful of potential side reactions. |
| Low quality of starting alkene. | - Purify the starting alkene (e.g., by distillation) before use.- Confirm the identity and purity of the starting material using techniques like NMR or GC-MS. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | - Perform the reaction at a lower temperature to favor the desired kinetic product.- Consider using a different radical initiator that decomposes at a lower temperature. |
| Incorrect stoichiometry of reagents. | - Carefully control the stoichiometry of bromine addition. Adding bromine dropwise can help maintain a low concentration and improve selectivity. | |
| Product is Contaminated with a Colored Impurity (e.g., yellow or brown) | Presence of residual bromine. | - Quench the reaction with a reducing agent like sodium thiosulfate solution during the workup to remove excess bromine. |
| Difficulty in Isolating the Pure Product | Similar polarities of the product and impurities. | - Employ alternative purification techniques such as fractional distillation under reduced pressure or preparative gas chromatography.- Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound.
Materials:
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4-chloro-1,1-difluoro-1-butene
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Bromine (Br₂)
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Azobisisobutyronitrile (AIBN)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 4-chloro-1,1-difluoro-1-butene and anhydrous dichloromethane.
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Add a catalytic amount of AIBN to the solution.
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In the dropping funnel, prepare a solution of bromine in anhydrous dichloromethane.
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Heat the reaction mixture to reflux (approximately 40°C).
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Add the bromine solution dropwise to the refluxing mixture over a period of 1-2 hours. The red-brown color of bromine should disappear as it reacts.
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After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of any excess bromine is discharged.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Technical Support Center: Purification of 1,4-Dibromo-2-chloro-1,1-difluorobutane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dibromo-2-chloro-1,1-difluorobutane. The information is designed to address common challenges encountered during the purification of this compound and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
A1: Given that the synthesis of polyhalogenated alkanes often proceeds via free-radical halogenation, several types of impurities can be expected:
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Positional Isomers: Halogenation can occur at different positions on the butane backbone, leading to isomers with the same molecular formula but different arrangements of atoms.
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Diastereomers: The target molecule contains a chiral center at the second carbon, meaning it can exist as a pair of diastereomers. The synthesis may produce a mixture of these.
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Polyhalogenated Byproducts: Over-halogenation can lead to the formation of butanes with additional halogen atoms.[1] Conversely, incomplete halogenation could leave starting materials or lesser-halogenated butanes.
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Elimination Products: Dehydrohalogenation of the product or intermediates can result in the formation of various halogenated butenes.[1][2][3]
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Acidic Impurities: Hydrogen halides (HBr, HCl) are common byproducts of halogenation reactions and may be present in the crude product.
Q2: What is the recommended first step in the purification of the crude product?
A2: An initial aqueous workup is recommended to remove acidic impurities. This typically involves washing the crude organic product with a mild inorganic base solution, such as saturated sodium bicarbonate, followed by a water wash to remove the base and any remaining water-soluble impurities. A final wash with brine can aid in the separation of the organic and aqueous layers and begin the drying process.[4]
Q3: My product appears to be degrading during aqueous workup. What could be the cause and how can I prevent it?
A3: Degradation during aqueous workup could be due to the hydrolytic instability of the C-X bonds, especially if the workup is prolonged or if a strong base is used. While aliphatic halides are generally more stable than allylic or benzylic halides, the presence of multiple halogens can influence reactivity.[5][6] To mitigate this:
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Use a mild base like sodium bicarbonate rather than stronger bases like sodium hydroxide.
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Perform the washes quickly and at a reduced temperature (e.g., using an ice bath).
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Ensure prompt separation of the layers and immediate drying of the organic phase.
Q4: What is the best method for separating the target compound from its isomers?
A4: Fractional distillation is a suitable technique for separating compounds with different boiling points.[7] The boiling points of halogenated alkanes are influenced by the type and number of halogen atoms, as well as by the degree of branching.[8][9] Generally, for isomers, a more branched structure leads to a lower boiling point.[10] For compounds with very close boiling points, vacuum fractional distillation can be employed to lower the boiling points and reduce the risk of thermal decomposition.[11]
Q5: How can I separate the diastereomers of this compound?
A5: The separation of diastereomers, which have very similar physical properties, often requires chromatographic techniques.[5][12] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable stationary phase can be effective. Chiral chromatography is specifically designed for separating enantiomers and can also be adapted for diastereomer separation.[] The choice of the column and mobile phase is critical and may require some method development.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Fractions | - Inefficient column packing.- Distillation rate is too fast.- Insufficient reflux. | - Ensure the distillation column is packed uniformly with an appropriate material (e.g., Raschig rings, metal sponge) to provide a large surface area for vapor-liquid equilibrium.- Reduce the heating rate to allow for a slow and steady distillation.- Insulate the distillation column to maintain a proper temperature gradient and encourage reflux. |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or stir bar. | - Use a heating mantle with a stirrer for even heat distribution.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product Decomposition in the Distillation Flask | - The boiling point is too high at atmospheric pressure.- The compound is thermally unstable. | - Use vacuum distillation to lower the boiling point of the compound.- Ensure all glassware is free of cracks to prevent implosion under vacuum.[11] |
| No Distillate Collection | - Thermometer bulb placed incorrectly.- Condenser temperature is too high. | - Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.- Ensure a steady flow of cold water through the condenser. |
General Purification and Handling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is a Wet/Cloudy Oil After Workup | - Incomplete drying. | - After separating the organic layer, treat it with a suitable drying agent such as anhydrous magnesium sulfate or sodium sulfate.[4][14] - Allow sufficient contact time with the drying agent, then filter or decant the dried liquid. |
| Low Product Recovery | - Product loss during transfers.- Incomplete extraction.- Degradation of the product. | - Minimize the number of transfers between glassware.- If using extraction, perform multiple extractions with smaller volumes of solvent for better efficiency.- Review the stability of the compound under the purification conditions (pH, temperature) and adjust accordingly. |
| Persistent Acidic Impurities | - Insufficient washing with base. | - Test the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.[4]- If necessary, perform additional washes with a mild base. |
Experimental Protocols
Aqueous Workup for Removal of Acidic Impurities
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Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of saturated sodium bicarbonate solution.
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Stopper the funnel and invert it, venting frequently to release any pressure buildup from gas evolution.
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Shake the funnel gently for 1-2 minutes.
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Allow the layers to separate and drain the lower aqueous layer.
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Wash the organic layer with an equal volume of deionized water, following the same procedure.
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Finally, wash the organic layer with an equal volume of brine.
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Drain the organic layer into a clean, dry flask.
Drying of the Organic Product
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Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the organic product. A common rule of thumb is to add enough so that some of the drying agent remains free-flowing.[4][14]
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Swirl the flask for a few minutes to ensure good contact.
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Allow the mixture to stand for 10-15 minutes.
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Remove the drying agent by gravity filtration or by carefully decanting the liquid.
Purification by Fractional Distillation (General Procedure)
Due to the lack of specific boiling point data for this compound and its isomers, a general protocol is provided. The boiling point will be higher than that of butane and will increase with the number and atomic mass of the halogen substituents.[8][9] A preliminary microdistillation or analysis by GC-MS can help to estimate the boiling range.
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Set up a fractional distillation apparatus with a packed column. The packing material should be inert to halogenated compounds.
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Place the dried crude product in the distillation flask along with a stir bar or boiling chips.
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Begin heating the flask gently while stirring.
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Observe the temperature at the distillation head. The temperature should hold steady as the first fraction (likely the most volatile impurity) distills.
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Collect the different fractions in separate receiving flasks as the temperature changes and stabilizes at new plateaus, which indicate the boiling points of the different components.
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If the boiling points are high (e.g., >150 °C at atmospheric pressure), consider using vacuum distillation to prevent decomposition.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Failed fractional vacuum distillation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification [chem.rochester.edu]
- 12. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 14. Tips & Tricks [chem.rochester.edu]
Overcoming low yields in reactions with 1,4-Dibromo-2-chloro-1,1-difluorobutane
Welcome to the technical support center for 1,4-Dibromo-2-chloro-1,1-difluorobutane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and overcome low yields in reactions involving this versatile fluorinated building block.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound, particularly in the synthesis of fluorinated five-membered heterocycles.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue and can stem from several factors:
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Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to displace the halide ions effectively.
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Recommendation: Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate your nucleophile in situ, thereby increasing its reactivity. For example, when using a primary amine, the addition of a base like potassium carbonate or triethylamine can be beneficial.
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Steric Hindrance: The difluoromethylene group at the C1 position and the chloro group at the C2 position can sterically hinder the approach of bulky nucleophiles.
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Recommendation: If possible, switch to a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier.
-
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Low Reaction Temperature: The reaction may be kinetically slow at the temperature you are running it.
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Recommendation: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for the formation of side products.
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Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
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Recommendation: For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products often arises from a lack of regioselectivity or competing side reactions.
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Regioselectivity Issues: this compound has three different halogen atoms, leading to the possibility of nucleophilic attack at different positions. The C-Br bonds are generally more labile than the C-Cl bond. The C1 position is activated by the two fluorine atoms, making the bromine at this position a good leaving group. The C4 bromine is at a primary carbon and is also a good leaving group. The C2 chlorine is at a secondary carbon and is sterically more hindered.
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Recommendation: To favor substitution at a specific position, you can try to modulate the reaction conditions. Milder conditions (lower temperature, less reactive nucleophile) might favor substitution at the more reactive C1 position.
-
-
Elimination Side Products: A common side reaction is the elimination of HBr or HCl to form unsaturated products. This is particularly prevalent when using strong, sterically hindered bases or at elevated temperatures.
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Recommendation: To minimize elimination, use a non-hindered, strong nucleophile that is also a weak base. If a base is required, opt for a non-nucleophilic base and maintain the lowest possible reaction temperature.
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Q3: I have identified an elimination byproduct as the major impurity. What strategies can I employ to suppress its formation?
A3: The formation of elimination byproducts is a classic competing reaction pathway in nucleophilic substitutions of haloalkanes.
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Choice of Base/Nucleophile: Strong, bulky bases favor elimination.
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Recommendation: If the nucleophile is also acting as a base, switch to a less hindered one. If an external base is used, a weaker base like potassium carbonate is preferable to strong bases like potassium t-butoxide.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
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Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution reaction.
-
-
Solvent Effects: The solvent can influence the ratio of substitution to elimination.
-
Recommendation: Polar protic solvents can stabilize the nucleophile and may slightly favor substitution. However, for most substitutions with anionic nucleophiles, polar aprotic solvents are still the first choice.
-
Frequently Asked Questions (FAQs)
Q: Which halogen is the most reactive in nucleophilic substitution reactions with this compound?
A: In general, the reactivity of halogens as leaving groups follows the order I > Br > Cl > F. Therefore, the two bromine atoms are expected to be more reactive than the chlorine atom. Between the two C-Br bonds, the one at the C1 position is activated by the adjacent difluoro group, making it a likely site for initial nucleophilic attack.
Q: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Q: What analytical techniques are suitable for monitoring the progress of reactions involving this compound?
A: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction as it can separate and identify the volatile starting material, products, and byproducts. 19F NMR spectroscopy is also highly recommended to track the transformation of the difluoromethylene group and to identify fluorinated products and intermediates.
Data Presentation
Table 1: Predicted Reactivity and Potential Side Products with Common Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Primary Product | Potential for Low Yield | Major Potential Side Products |
| Amines | Primary Amine (R-NH₂) | 3-chloro-2,2-difluoropyrrolidine | Moderate | Elimination, Dimerization |
| Thiols | Sodium Sulfide (Na₂S) | 3-chloro-2,2-difluorothiolane | Low to Moderate | Elimination, Polymerization |
| Alcohols | Sodium Alkoxide (R-ONa) | 3-chloro-2,2-difluorotetrahydrofuran | High | Significant Elimination |
Experimental Protocols
General Procedure for the Synthesis of a 3-chloro-2,2-difluoropyrrolidine Derivative
Disclaimer: This is a generalized protocol and should be optimized for specific substrates and scales.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, 10 mL per mmol of substrate).
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Addition of Reagents: Add a primary amine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).
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Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-2,2-difluoropyrrolidine derivative.
Visualizations
Technical Support Center: Reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-chloro-1,1-difluorobutane. The information is designed to help identify and mitigate the formation of common byproducts in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a polyhalogenated alkane, making it susceptible to a variety of transformations. The most common reactions include nucleophilic substitutions (SN1 and SN2), elimination reactions (E1 and E2), and the formation of Grignard reagents.[1] The reactivity at each halogenated position can be influenced by the choice of reagents and reaction conditions.
Q2: Which halogen is the most reactive in nucleophilic substitution reactions?
A2: In general, the reactivity of halogens as leaving groups in nucleophilic substitution reactions follows the trend I > Br > Cl > F.[2][3][4] Therefore, the carbon-bromine bonds in this compound are expected to be more reactive than the carbon-chlorine bond. The primary C-Br bond at the 4-position is generally more susceptible to SN2 reactions than the more sterically hindered C-Br at the 1-position, which is also influenced by the adjacent gem-difluoro group.
Q3: What are the likely byproducts I might observe in my reaction?
A3: Byproducts in reactions with this compound typically arise from competing reaction pathways such as elimination, over-reaction, or cyclization. Common byproducts can include various alkenes from dehydrohalogenation, di-substituted products, and potentially cyclopropane or cyclobutane derivatives. The specific byproducts will depend on the reaction conditions, especially the base and nucleophile used.
Q4: How can I minimize byproduct formation?
A4: Minimizing byproduct formation often involves careful control of reaction conditions. For substitution reactions, using a non-nucleophilic base or a milder base can reduce competing elimination reactions. Controlling the stoichiometry of the nucleophile can prevent over-reaction. Lower reaction temperatures generally favor substitution over elimination. For reactions sensitive to moisture or air, employing anhydrous and inert atmosphere techniques is crucial.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Competing Elimination Reactions: Strong bases can promote elimination of HBr or HCl to form alkenes. | - Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N).- Lower the reaction temperature.- Choose a more polar, aprotic solvent. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time.- Increase the reaction temperature cautiously, monitoring for byproduct formation.- Ensure the purity of starting materials and reagents. |
| Product Loss During Workup: The desired product may be lost during extraction or purification. | - Check the aqueous layer for product solubility.- Avoid overly acidic or basic conditions during workup if the product is sensitive.- Use alternative purification methods like column chromatography with a different stationary or mobile phase. |
| Formation of Multiple Substitution Products: The nucleophile may react at more than one halogenated site. | - Use a limiting amount of the nucleophile.- Protect other reactive sites if possible. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., NMR, GC-MS)
| Potential Byproduct Type | Formation Pathway | Identification Signature |
| Alkene Byproducts | Elimination (E2/E1): A strong base abstracts a proton, leading to the elimination of HBr or HCl and the formation of a double bond. | - Disappearance of alkane protons and appearance of vinyl proton signals in ¹H NMR.- Characteristic C=C stretching in IR spectroscopy. |
| Cyclized Byproducts | Intramolecular Nucleophilic Substitution: If a nucleophile is introduced at one end, the other end of the molecule can act as a leaving group, leading to cyclization. | - A significant change in the number and splitting patterns of signals in NMR due to the rigid ring structure.- Molecular ion peak in MS corresponding to the cyclized product. |
| Dehalogenated Byproducts | Reduction: Reaction with reducing agents or certain metals can lead to the removal of halogen atoms. | - Appearance of new C-H signals in NMR where C-X bonds were present.- Lower mass peaks in MS corresponding to the loss of halogen atoms. |
Experimental Protocols
Representative Protocol: Monosubstitution with a Nucleophile
This is a generalized protocol and may require optimization for specific nucleophiles and desired outcomes.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF or acetonitrile).
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Addition of Reagents: In a separate flask, dissolve the nucleophile (1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) in the same anhydrous solvent.
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Reaction: Cool the solution of the starting material to 0 °C. Add the nucleophile/base solution dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Byproduct Analysis
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GC-MS: This is a powerful tool for separating and identifying volatile byproducts based on their mass-to-charge ratio and fragmentation patterns.
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information about the byproducts. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
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LC-MS: Suitable for less volatile byproducts and can provide accurate mass data for molecular formula determination.[5]
Visual Guides
Reaction Pathways
Caption: Potential reaction pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Preventing polyhalogenation in 1,4-Dibromo-2-chloro-1,1-difluorobutane synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the synthesis of 1,4-Dibromo-2-chloro-1,1-difluorobutane, with a primary focus on preventing polyhalogenation.
Troubleshooting Guide: Preventing Polyhalogenation
Undesired polyhalogenation is a common challenge in the synthesis of mixed haloalkanes. The following guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Formation of multiple brominated species (e.g., 1,2,4-tribromo- or 1,4,4-tribromo- derivatives) | Excess bromine radical concentration relative to the substrate. | Use a significant molar excess of the starting alkane or haloalkane intermediate. This statistically favors the reaction of bromine radicals with the unreacted starting material over the mono-brominated product.[1][2][3] Consider using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent, which maintains a low, steady concentration of bromine.[1] |
| Uncontrolled chlorination leading to dichlorinated or trichlorinated byproducts. | High reactivity of chlorine radicals.[4] | Maintain a high substrate-to-chlorine ratio.[5] Conduct the chlorination at a lower temperature to decrease the reaction rate and improve selectivity. The use of a less reactive chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), can also provide better control.[1] |
| Formation of isomers during halogenation. | Halogenation at unintended positions due to similar C-H bond dissociation energies. | Bromination is inherently more selective than chlorination and will preferentially attack the most substituted carbon that can form the most stable radical intermediate.[6][7] To control the position of chlorination, consider a substrate with a more activated C-H bond or employ a different synthetic strategy that installs the chlorine at the desired position prior to free-radical halogenation steps. |
| Difficulty in separating the desired product from polyhalogenated impurities. | Similar boiling points or chromatographic behavior of the desired product and byproducts. | Optimize the purification method. Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points.[1] For chromatographic separation, experiment with different solvent systems and stationary phases to enhance resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in preventing polyhalogenation during the synthesis of this compound?
A1: The most critical factor is controlling the stoichiometry of the reactants. Specifically, maintaining a high molar ratio of the alkane substrate to the halogenating agent is crucial.[2][3] This ensures that the halogen radical is more likely to encounter and react with an unhalogenated substrate molecule rather than the desired mono-halogenated product, thus minimizing the formation of di-, tri-, or other polyhalogenated species.[1]
Q2: Why is bromination generally more selective and easier to control than chlorination?
A2: Bromination is a slower and more selective process compared to chlorination.[6] This is because the bromine radical is less reactive than the chlorine radical.[4] According to the Hammond postulate, the transition state for hydrogen abstraction by a bromine radical is more product-like (i.e., has more radical character). This allows the stability of the resulting alkyl radical to have a greater influence on the reaction rate, leading to higher selectivity for the formation of the most stable radical intermediate (tertiary > secondary > primary).[7]
Q3: Can I introduce all the halogens (bromine and chlorine) in a single step?
A3: A single-step reaction is highly discouraged due to the significant differences in reactivity between bromine and chlorine, which would make the reaction difficult to control and result in a complex mixture of products.[4][6] A sequential introduction of the halogens is the recommended approach to achieve a higher yield of the desired this compound.
Q4: Are there alternative halogenating agents that can improve the selectivity of the reaction?
A4: Yes, for more selective halogenation, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are excellent alternatives to Br₂ and Cl₂, respectively.[1] These reagents, in the presence of a radical initiator, provide a low, constant concentration of the halogen, which can help to suppress polyhalogenation and improve regioselectivity.[1]
Q5: How does reaction temperature affect the prevention of polyhalogenation?
A5: Lowering the reaction temperature generally decreases the overall reaction rate and can enhance selectivity. While initiation of free-radical halogenation often requires heat or UV light[2][6], excessive temperatures can lead to less selective reactions and an increase in the formation of undesired byproducts. It is important to find an optimal temperature that allows for a reasonable reaction rate while maximizing the yield of the desired product.
Experimental Protocols
Protocol: Selective Monobromination of a Haloalkane Precursor
This protocol describes the selective bromination of a hypothetical precursor, 2-chloro-1,1-difluorobutane, to yield 1-bromo-2-chloro-1,1-difluorobutane as an intermediate.
Materials:
-
2-chloro-1,1-difluorobutane
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, inert solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloro-1,1-difluorobutane in a suitable volume of anhydrous CCl₄. A high substrate-to-reagent ratio is recommended (e.g., 2:1 or greater).
-
Addition of Reagents: Add N-Bromosuccinimide (1.0 equivalent relative to the limiting reagent if the substrate is in excess) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the flask.
-
Initiation and Reaction: Heat the mixture to reflux (the boiling point of CCl₄ is approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface. The reaction progress can also be tracked by GC-MS.
-
Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of CCl₄.
-
Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove any remaining acidic byproducts, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the desired monobrominated product from unreacted starting material and any polybrominated byproducts.
Visualizations
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Look4Chemistry: The Reactivity-Selectivity Principle in Halogenation of Alkanes [look4chemistry.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 1,4-dibromo-2-chloro-1,1-difluorobutane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC). Ensure sufficient reaction time and appropriate temperature. |
| Loss of product during aqueous workup. | This compound may have some solubility in the aqueous phase. Back-extract the aqueous washes with a small amount of the organic solvent used for the primary extraction to recover any dissolved product.[1] | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and apply vacuum cautiously. Avoid excessive heating of the flask. For highly volatile compounds, distillation may not be the ideal final purification step. | |
| Product is Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | Optimize reaction conditions to drive the reaction to completion. During workup, ensure thorough washing to remove unreacted starting materials. If co-distillation is an issue, consider alternative purification methods like column chromatography. |
| Presence of Polyhalogenated Side Products | A common issue in free-radical halogenation is the formation of products with additional halogen atoms.[2][3][4] | Use a significant excess of the alkane starting material relative to the halogenating agent to favor monosubstitution.[3] |
| Product is a Dark Color (Brown/Yellow) | Presence of residual bromine or iodine. | Wash the organic layer with a reducing agent solution, such as saturated aqueous sodium thiosulfate or sodium bisulfite, until the color disappears.[5][6] |
| Formation of an Emulsion During Extraction | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.[1] This increases the polarity of the aqueous phase and can help break the emulsion. In stubborn cases, filtration through a pad of celite may be necessary. |
| Product is Wet (Contains Water) | Inefficient drying of the organic layer. | Use an appropriate drying agent for halogenated compounds, such as anhydrous magnesium sulfate or calcium chloride.[7][8] Ensure the drying agent is added in sufficient quantity and allowed enough time to work. Swirl the flask to ensure contact with the entire solution. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction mixture containing this compound?
A1: A typical workup involves quenching the reaction, followed by a series of aqueous washes to remove impurities, drying the organic layer, and finally, purification of the product. The specific steps can be adapted based on the reaction conditions and the nature of the impurities.
Q2: How should I quench the reaction?
A2: If a brominating agent like elemental bromine was used, the reaction should be quenched by adding a reducing agent. A common choice is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5][6] This will react with and neutralize any excess bromine. The quenching should be performed carefully, especially if the reaction was run at low temperatures, as it can be exothermic.[9]
Q3: What solvent should I use for extraction?
A3: A water-immiscible organic solvent in which this compound is soluble is required. Common choices for halogenated compounds include dichloromethane or diethyl ether.[1] Dichloromethane is denser than water, which will result in the organic layer being the bottom layer in a separatory funnel. Diethyl ether is less dense than water and will be the top layer.
Q4: What are the recommended washing steps for the organic layer?
A4: A standard washing sequence for a neutral halogenated compound would be:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts.[10]
-
Water: To wash away any remaining water-soluble impurities.
-
Brine (saturated NaCl solution): To begin the drying process and help break any emulsions that may have formed.[1]
Q5: What is the best way to dry the organic solution?
A5: After separating the organic layer, it should be dried over an anhydrous inorganic salt. For halogenated solvents, anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) are suitable choices.[7][8][11] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more should be added until some remains free-flowing. The dried solution should then be filtered to remove the drying agent.
Q6: How can I purify the final product?
A6: Distillation is a common method for purifying liquid organic compounds.[12][13][14][15] Given the likely high boiling point of a polyhalogenated butane, vacuum distillation may be necessary to prevent decomposition at atmospheric pressure.[13][16][17] The boiling point will be significantly lower under reduced pressure.
Q7: What analytical techniques are suitable for characterizing this compound?
A7:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile halogenated hydrocarbons and identifying any byproducts.[18][19][20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Experimental Protocols
General Aqueous Workup Protocol
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate with stirring until the color of any residual bromine is discharged.
-
Transfer the mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, add a water-immiscible organic solvent like dichloromethane.
-
Shake the separatory funnel gently, venting frequently to release any pressure.[28]
-
Allow the layers to separate. Drain the organic layer (the bottom layer if using dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the collected organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
General Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is free of cracks.[13]
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum from a vacuum pump.
-
Gently heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point at reduced pressure can be estimated using a nomograph.
Visualizations
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. Drying Solvents - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 12. byjus.com [byjus.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. biophysics.org [biophysics.org]
- 28. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Synthesis and Scale-Up of 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 1,4-Dibromo-2-chloro-1,1-difluorobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: Based on the structure of the target molecule, the most plausible synthetic pathway is a free-radical addition, specifically a telomerization reaction. This would involve the reaction of a telogen, such as 1-bromo-2-chloro-1,1-difluoroethane, with a taxogen, like vinyl bromide. The reaction is typically initiated by a radical initiator.
Q2: What are the key starting materials for this synthesis?
A2: The key reagents are:
-
Telogen: 1-bromo-2-chloro-1,1-difluoroethane
-
Taxogen: Vinyl bromide
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or a peroxide initiator.
Q3: What are the primary challenges expected during the scale-up of this reaction?
A3: Key scale-up challenges include:
-
Exothermic Reaction Control: Free-radical reactions can be highly exothermic. Maintaining precise temperature control is crucial to prevent runaway reactions.
-
Side Product Formation: The formation of higher-order telomers and polymers of vinyl bromide can reduce the yield and complicate purification.
-
Handling of Hazardous Materials: Vinyl bromide is a flammable and carcinogenic gas, requiring specialized handling and containment procedures.
-
Purification: Separation of the desired product from unreacted starting materials, initiator byproducts, and telomeric side products can be challenging due to similar boiling points.
Q4: What safety precautions are essential when working with the reagents for this synthesis?
A4:
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling Vinyl Bromide: Due to its properties as a flammable and carcinogenic gas, vinyl bromide should be handled in a closed system with appropriate monitoring for leaks.
-
Initiator Handling: Radical initiators can be thermally sensitive and should be stored and handled according to the manufacturer's recommendations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective initiation. 2. Impurities in starting materials quenching radicals. 3. Incorrect reaction temperature. | 1. Check the age and storage conditions of the radical initiator. Use a fresh batch if necessary. 2. Purify starting materials before use. 3. Optimize the reaction temperature. AIBN typically requires temperatures between 60-80 °C for efficient decomposition. |
| Formation of Significant Amounts of Polymer | 1. High concentration of vinyl bromide. 2. Insufficient amount of telogen. | 1. Add vinyl bromide slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Use a molar excess of the telogen (1-bromo-2-chloro-1,1-difluoroethane). |
| Formation of Higher-Order Telomers | Molar ratio of telogen to taxogen is too low. | Increase the molar ratio of 1-bromo-2-chloro-1,1-difluoroethane to vinyl bromide. This will favor the formation of the n=1 adduct. |
| Difficult Purification | Close boiling points of the product and byproducts. | 1. Use fractional distillation under reduced pressure. 2. Consider preparative gas chromatography for high-purity samples. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on general principles of free-radical chemistry. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 1-bromo-2-chloro-1,1-difluoroethane | 179.39 | ~1.8 | ~76 |
| Vinyl bromide | 106.95 | ~1.5 (liquid at BP) | 16 |
| AIBN | 164.21 | 1.1 | Decomposes |
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus should be placed in a well-ventilated fume hood.
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical reactions.
-
Charging the Reactor: Charge the flask with 1-bromo-2-chloro-1,1-difluoroethane (e.g., 2.0 molar equivalents) and AIBN (e.g., 0.05 molar equivalents).
-
Heating: Begin stirring and heat the reaction mixture to 70-75 °C.
-
Addition of Vinyl Bromide: Once the reaction temperature is stable, add vinyl bromide (1.0 molar equivalent) dropwise from the dropping funnel over a period of 2-3 hours. Maintain a steady reaction temperature throughout the addition.
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Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) by periodically taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Purification:
-
Remove any polymeric material by filtration.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
-
Visualizations
Technical Support Center: Analysis of Impurities in 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in 1,4-Dibromo-2-chloro-1,1-difluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on the likely synthesis route involving the telomerization of vinylidene fluoride (VDF) with a chloroform and bromine source, the most probable impurities are:
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Unreacted starting materials: Vinylidene fluoride, chloroform, and bromine-containing reagents.
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Telomers of different chain lengths: Molecules with the general formula Br-(CH₂-CF₂)n-Cl where 'n' is different from the target molecule (e.g., n=2, 3, etc.).
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Isomers: Structural isomers of the target molecule and the telomer impurities.
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Byproducts from side reactions: Other halogenated hydrocarbons formed under the reaction conditions.
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. It provides excellent separation of volatile and semi-volatile halogenated compounds and allows for their identification and quantification. Additionally, ¹⁹F NMR spectroscopy can be a powerful tool for the identification and quantification of fluorinated impurities.
Q3: What type of GC column is recommended for this analysis?
A3: A low to mid-polarity capillary column is generally suitable for the separation of halogenated hydrocarbons. A column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point. For specific applications, a more polar column may provide better resolution of certain isomers.
Q4: How can I quantify the identified impurities?
A4: Impurity quantification can be performed using the method of external standards, where calibration curves are generated for each identified impurity using certified reference standards. If reference standards are not available, relative quantification can be performed by assuming a response factor of 1 for all impurities relative to the main component, although this method is less accurate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active sites in the injector or column | Deactivate the injector liner with a suitable reagent. Use a highly inert column. Perform column conditioning as recommended by the manufacturer. |
| Column overload | Dilute the sample. Reduce the injection volume. |
| Inappropriate injection temperature | Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause degradation. |
| Incompatible solvent | Ensure the sample is dissolved in a solvent compatible with the stationary phase of the column. |
Problem 2: Ghost Peaks (Peaks Appearing in Blank Runs)
| Possible Cause | Suggested Solution |
| Contaminated syringe | Clean the syringe thoroughly with an appropriate solvent. |
| Septum bleed | Use a high-quality, low-bleed septum. Lower the injector temperature if possible. |
| Carryover from previous injections | Run several blank solvent injections after a high-concentration sample. Clean the injector liner and port. |
| Contaminated carrier gas | Use high-purity carrier gas and install gas purifiers. |
Problem 3: Poor Sensitivity
| Possible Cause | Suggested Solution |
| Leak in the system | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Incorrect split ratio | If using a split injection, decrease the split ratio to allow more sample onto the column. |
| Detector not optimized | Ensure the mass spectrometer is properly tuned and calibrated. Check the detector voltage and other parameters. |
| Sample degradation | Ensure the injector temperature is not too high. Analyze the sample promptly after preparation. |
Experimental Protocols
GC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of impurities in this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or hexane).
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis |
| Oven Program | 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-500 |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for common GC-MS issues.
Stabilizing 1,4-Dibromo-2-chloro-1,1-difluorobutane for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 1,4-Dibromo-2-chloro-1,1-difluorobutane.
Troubleshooting Guides
Issue: Suspected Degradation of this compound
| Symptom | Possible Cause | Suggested Action |
| Discoloration (e.g., yellowing or browning of the liquid) | Exposure to light (photodecomposition) or reaction with impurities. | Store the compound in an amber glass vial to protect it from light. Ensure the storage container is clean and free of contaminants. |
| Formation of a precipitate | Hydrolysis due to moisture ingress, or reaction with the container surface. | Ensure the container is tightly sealed to prevent moisture entry. Use high-quality, inert containers such as borosilicate glass. |
| Change in pH of the sample (if in solution) | Hydrolysis leading to the formation of acidic byproducts (HBr, HCl, HF). | Store in a dry environment and consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower purity and the presence of reactive byproducts. | Re-purify the compound if possible (e.g., by distillation) or obtain a new, verified batch. Confirm the purity of the compound before use via analytical methods like GC-MS. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for long-term stability of this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2][3] Specifically:
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Temperature: Store at refrigerated temperatures (2-8 °C). For extended periods, storage at -20 °C may be considered.[3]
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Light: Protect from light by using amber glass vials or by storing the container in a light-blocking secondary container.[2][3]
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Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[3]
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Atmosphere: For maximum stability, especially for high-purity applications, consider storing under an inert atmosphere such as argon or nitrogen to prevent oxidation and reaction with atmospheric moisture.[3]
2. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar polyhalogenated alkanes, the following are plausible degradation routes:
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Hydrolysis: Reaction with water can lead to the substitution of halogen atoms with hydroxyl groups, producing acidic byproducts such as HBr, HCl, and HF. The reactivity of carbon-halogen bonds to hydrolysis generally follows the order C-Br > C-Cl > C-F.
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Photodecomposition: Exposure to UV or visible light can induce homolytic cleavage of the carbon-halogen bonds, particularly the weaker C-Br and C-Cl bonds, leading to the formation of free radicals and subsequent downstream reactions.
-
Thermal Decomposition: Elevated temperatures can promote the elimination of halogens, potentially forming alkenes or other rearrangement products. Halofluorocarbons can release free halogens at near-ambient conditions, a process that accelerates with temperature.
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Reaction with Incompatible Materials: Contact with strong bases can lead to dehydrohalogenation. Strong oxidizing agents, strong acids, and certain metals can also promote degradation.[1]
3. What are the visible signs of degradation?
Visible signs that this compound may have degraded include:
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Discoloration (development of a yellow or brown tint).
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Formation of a precipitate or solid material.
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A noticeable change in viscosity or the appearance of fumes upon opening the container (indicative of volatile degradation products).
4. Should I use a stabilizer for long-term storage?
For most research applications, the addition of a stabilizer is not recommended as it may interfere with subsequent experiments. The best approach to ensure stability is to adhere strictly to the recommended storage conditions. Commercial halogenated solvents often contain stabilizers like antioxidants or acid acceptors, but these are intended for bulk industrial use.[4] If you suspect that your application is causing degradation, it is better to adjust the experimental conditions (e.g., by using an inert atmosphere) rather than adding a stabilizer.
5. What materials should be avoided for storing or handling this compound?
Avoid contact with:
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Strong bases: Can cause elimination reactions.
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Strong oxidizing agents and strong acids: Can promote decomposition.[1]
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Reactive metals: Such as powdered aluminum or magnesium, which can react with halogenated compounds.
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Certain plastics and elastomers: The compound may be a solvent for some organic materials. It is advisable to use glass or PTFE-lined containers and seals.
Data Presentation
The following table provides hypothetical quantitative data on the effect of temperature on the stability of a polyhalogenated alkane, illustrating the importance of proper storage temperature.
Table 1: Effect of Storage Temperature on the Purity of a Polyhalogenated Alkane over 12 Months
| Storage Temperature (°C) | Initial Purity (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| 25 | 99.5 | 98.0 | 96.5 |
| 4 | 99.5 | 99.3 | 99.1 |
| -20 | 99.5 | 99.5 | 99.4 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the short-term stability of this compound under elevated temperature and humidity conditions to predict its long-term shelf life.
Materials:
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This compound
-
Amber glass vials with PTFE-lined caps
-
Stability chambers set to 40°C/75% RH and 25°C/60% RH
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Analytical balance
Methodology:
-
Aliquot 1 mL of this compound into several amber glass vials.
-
Tightly seal the vials with PTFE-lined caps.
-
Place a set of vials in a stability chamber at 40°C and 75% relative humidity (RH) (accelerated conditions).
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Place another set of vials in a stability chamber at 25°C and 60% RH (long-term storage conditions).
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Retain one vial at -20°C as a control.
-
At time points 0, 1, 3, and 6 months, remove one vial from each stability chamber.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the purity of the sample using a validated GC-MS method to identify and quantify any degradation products.
-
Compare the purity of the samples stored under accelerated and long-term conditions to the control sample.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Aqueous solutions of HCl (0.1 M) and NaOH (0.1 M)
-
Hydrogen peroxide (30%)
-
UV lamp (254 nm)
-
Oven
-
GC-MS
Methodology:
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in an inert solvent (e.g., acetonitrile) and treat with 0.1 M HCl and 0.1 M NaOH separately.
-
Heat the solutions at 60°C for 24 hours.
-
Neutralize the samples, extract the organic components, and analyze by GC-MS.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 30% hydrogen peroxide at room temperature for 24 hours.
-
Analyze the sample by GC-MS.
-
-
Thermal Degradation:
-
Place a neat sample of the compound in an oven at 80°C for 48 hours.
-
Analyze the sample by GC-MS.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz vial to UV light (254 nm) for 24 hours.
-
Analyze the sample by GC-MS.
-
-
For all stressed samples, compare the chromatograms to that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
References
Technical Support Center: HPLC Purification of 1,4-Dibromo-2-chloro-1,1-difluorobutane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of 1,4-Dibromo-2-chloro-1,1-difluorobutane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For the reversed-phase HPLC separation of halogenated hydrocarbons like this compound derivatives, a C18 or a fluorinated C8 (F-C8) stationary phase is recommended.[1][2] C18 columns offer a versatile non-polar stationary phase suitable for a broad range of hydrophobic compounds.[1] Fluorinated stationary phases, such as F-C8, can provide unique selectivity and enhanced retention for halogenated compounds due to favorable dipole-dipole interactions and different electronic interactions compared to conventional alkyl phases.[1][2]
Q2: What is a suitable mobile phase for the HPLC purification of these compounds?
A2: A common mobile phase for the reversed-phase HPLC of halogenated compounds is a mixture of acetonitrile (ACN) or methanol (MeOH) with water.[3][4] The organic solvent is the strong eluent, and its proportion is increased during the run to elute the compounds from the column. For preparative HPLC, it is advisable to use volatile buffers if pH control is necessary, to simplify post-purification processing. A typical starting point is a gradient of acetonitrile or methanol in water.
Q3: How do I prepare my this compound derivative sample for HPLC analysis?
A3: Your sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape and avoid precipitation on the column.[5] For reversed-phase chromatography, this typically means dissolving your sample in the weak solvent of your mobile phase (e.g., a mixture with a high percentage of water) or a solvent with similar or lower polarity than the initial mobile phase, such as pure acetonitrile or methanol. The sample solution should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the column.[5]
Q4: What UV wavelength should I use for the detection of this compound derivatives?
A4: Halogenated alkanes, such as bromo- and chloro-fluoroalkanes, typically exhibit UV absorbance at lower wavelengths. The UV absorption cross-sections for similar small halogenated molecules like CF2ClBr and CF2Br-CF2Br increase significantly at wavelengths below 240 nm. Therefore, a detection wavelength in the range of 210-230 nm is a good starting point for detecting this compound derivatives.[6] It is recommended to determine the optimal wavelength by obtaining a UV-Vis spectrum of the purified compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound derivatives.
Problem: High Backpressure
| Possible Cause | Solution |
| Column Contamination/Clogging | - Check for particulate matter in the sample and filter if necessary. - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. - If the pressure remains high, consider replacing the column frit or the guard column. |
| Buffer Precipitation | - Ensure the buffer concentration is soluble in the highest percentage of organic solvent used in the gradient. - Flush the system with water to dissolve any precipitated salts. |
| System Blockage | - Systematically check for blockages in tubing, fittings, and the injector. |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Solution |
| Column Overload | - Reduce the sample concentration or injection volume. For preparative runs, a certain degree of peak fronting due to mass overload is expected. |
| Inappropriate Sample Solvent | - Dissolve the sample in a solvent weaker than or equal in strength to the initial mobile phase.[5] |
| Secondary Interactions with Silanols | - Use a well-endcapped C18 column or a fluorinated phase to minimize interactions with residual silanols. - Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol activity. |
| Co-elution of Isomers or Impurities | - Optimize the gradient to improve separation. A shallower gradient can increase resolution. - Try a different stationary phase (e.g., switch from C18 to a Phenyl-Hexyl or a fluorinated column) to alter selectivity. |
Problem: No or Low Signal/Peak Intensity
| Possible Cause | Solution |
| Incorrect Detection Wavelength | - Ensure the detector is set to an appropriate low UV wavelength (e.g., 210-230 nm). - Obtain a UV spectrum of your compound to determine the wavelength of maximum absorbance (λmax). |
| Sample Degradation | - Ensure the stability of your compound in the chosen sample solvent and mobile phase. |
| Low Sample Concentration | - Increase the concentration of the injected sample. |
Experimental Protocol: Preparative HPLC Purification
This protocol provides a general starting point for the purification of this compound derivatives. Method optimization will be required for specific derivatives.
1. Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of acetonitrile or methanol to create a concentrated stock solution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | Preparative C18 or F-C8, 5 µm particle size, ≥ 20 mm I.D. |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile or Methanol |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm I.D. column) |
| Detection | UV at 215 nm |
| Injection Volume | Dependent on column size and sample concentration; start with a small injection to scout the separation before loading a larger amount. |
3. Post-Purification:
-
Collect the fractions corresponding to the target peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical starting parameters for the HPLC purification of halogenated small molecules. These are intended as a starting point, and optimization is crucial for achieving the desired purity and yield.
| Parameter | Example Method 1 (Brominated Biphenyls) | Recommended Starting Conditions (Dibromochlorodifluorobutane derivatives) |
| Column Type | C18 | C18 or F-C8 |
| Particle Size | 5 µm | 5 µm |
| Column Dimensions | 4.6 x 150 mm (analytical) | ≥ 20 mm I.D. (preparative) |
| Mobile Phase | Methanol/Water | Acetonitrile/Water or Methanol/Water |
| Gradient | Isocratic or Gradient | Gradient (e.g., 50-100% organic) |
| Flow Rate | 1.0 mL/min (analytical) | 20-40 mL/min (preparative, column dependent) |
| Temperature | Ambient | Ambient to 40 °C |
| Detection Wavelength | 254 nm | 210-230 nm |
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
References
- 1. C8-Fluorine HPLC Column - Hawach [hawachhplccolumn.com]
- 2. hawach.com [hawach.com]
- 3. nacalai.com [nacalai.com]
- 4. ionsource.com [ionsource.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1,4-Dibromo-2-chloro-1,1-difluorobutane handling
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and troubleshooting of 1,4-Dibromo-2-chloro-1,1-difluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Harmful if inhaled.[1]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator may be necessary.[3]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][5]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Reaction Vigor or Exotherm | Incompatible reagents or contaminants. | 1. Ensure all glassware is clean and dry. 2. Verify the compatibility of all reagents and solvents. 3. Avoid contact with strong acids, bases, oxidizing, and reducing agents.[1] |
| Low Product Yield | Degradation of the starting material. | 1. Store the compound in a tightly sealed container in a dry, well-ventilated area. 2. Check for any visible signs of decomposition before use. |
| Inconsistent Results | Impurities in the starting material. | 1. Use a high-purity grade of the compound. 2. Consider purifying the material if impurities are suspected. |
| Personal Irritation (Skin, Eyes, Respiratory) | Inadequate ventilation or improper handling. | 1. Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[3] 2. Ensure proper PPE is worn at all times, including gloves, eye protection, and a lab coat.[1] |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₅Br₂ClF₂ | [6][7][8] |
| Molecular Weight | 286.34 g/mol | [6][7][9] |
| CAS Number | 883499-16-9 | [6][8][9] |
| Physical Form | Colorless to pale yellow liquid | [4] |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3] Put on all required personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Dispensing: Carefully dispense the required amount of this compound. Avoid generating mists or vapors.
-
Reaction Setup: If using in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean any contaminated surfaces.
-
Waste Disposal: Dispose of any waste containing this compound according to your institution's hazardous waste disposal procedures.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for handling this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C4H5Br2ClF2 | CID 2782287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. cymitquimica.com [cymitquimica.com]
Technical Support Center: Dehalogenation of 1,4-Dibromo-2-chloro-1,1-difluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehalogenation reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane. The information is based on established principles of organic chemistry and data from structurally similar compounds due to limited specific literature on this particular substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of a typical dehalogenation reaction of this compound?
The primary goal of a dehalogenation reaction on this substrate is typically to form a more unsaturated product. Depending on the reaction conditions, the expected major product would be the result of a 1,4-dehalogenation or a 1,2-elimination. A common target would be a substituted butadiene, which is a valuable synthon in organic chemistry.
Q2: What are the most common side reactions to expect?
The most common side reactions include:
-
Incomplete dehalogenation: Only one bromine atom is removed.
-
Isomeric elimination products: Formation of different alkene isomers.
-
Cyclization: Intramolecular reaction to form a cyclopropane derivative.
-
Substitution: Replacement of a halogen with a solvent or other nucleophile.
-
Oligomerization/Polymerization: The highly reactive diene product can react with itself.
Q3: How does the choice of dehalogenating agent affect the reaction?
Different metals can be used for dehalogenation, with zinc, magnesium, and iron being common choices. Zinc is often favored for the dehalogenation of vicinal dihalides as it can form a stable organozinc intermediate. Magnesium is more reactive and can sometimes lead to more side products. The choice of metal can influence the reaction rate and selectivity.
Q4: What is the role of the solvent in these reactions?
The solvent plays a crucial role. Protic solvents like water or alcohols can participate in the reaction, potentially leading to substitution side products. Aprotic solvents are often preferred to minimize these side reactions. The polarity of the solvent can also affect the reaction rate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dehalogenation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature. | - Increase reaction time or temperature. - Analyze crude product to identify major side products and adjust conditions accordingly. - Optimize temperature; too high can lead to decomposition, too low can slow the reaction. |
| Formation of multiple alkene isomers | - Non-selective elimination. - Use of a non-bulky base or inappropriate dehalogenating agent. | - Use a bulkier base to favor the formation of the less substituted (Hofmann) product if desired. - Experiment with different dehalogenating agents (e.g., Zn vs. Mg). |
| Presence of a cyclopropane derivative | - Intramolecular cyclization is a competing pathway for 1,4-dihalides. | - Lowering the reaction temperature may favor the desired elimination over cyclization. - The choice of solvent can also influence this pathway. |
| Product is a mixture of mono- and di-dehalogenated compounds | - Insufficient amount of dehalogenating agent. - Low reactivity of the second halogen. | - Increase the molar equivalent of the dehalogenating agent. - Increase reaction time and/or temperature. |
| Polymerization of the product | - The diene product is highly reactive. | - Perform the reaction at a lower temperature. - Consider performing the reaction in the presence of a polymerization inhibitor. - Use the product in the next step immediately after its formation and purification. |
Experimental Protocols
Objective: To synthesize 4-bromo-1,1,2-trifluoro-1-butene via dehalogenation.
Materials:
-
1,4-dibromo-2-chloro-1,1,2-trifluorobutane
-
Zinc powder
-
Water (deionized)
-
Hydrochloric acid (10% solution)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, add zinc powder (1.1 to 5 equivalents) and water.
-
Heat the mixture to the desired reaction temperature (e.g., 50-90°C).
-
Slowly add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (1 equivalent) to the reaction mixture over a period of 0.5 to 3 hours.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 0.1 to 3 hours, monitoring the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a 10% hydrochloric acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Visualizations
The following diagrams illustrate the potential reaction pathways for the dehalogenation of this compound.
Caption: Potential reaction pathways in the dehalogenation of this compound.
Caption: A logical workflow for troubleshooting low product yield in dehalogenation reactions.
Validation & Comparative
Comparative Guide to the Characterization of Compounds Synthesized from 1,4-Dibromo-2-chloro-1,1-difluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of a novel fluorinated heterocyclic compound synthesized from 1,4-Dibromo-2-chloro-1,1-difluorobutane. Due to the limited availability of published experimental data for reactions involving this specific starting material, this guide presents a plausible and chemically sound synthetic route and compares the expected product with a known, structurally similar alternative. The experimental protocols and characterization data are based on established methodologies for analogous fluorinated compounds.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound is a polyhalogenated aliphatic compound that serves as a potential precursor for the synthesis of novel fluorinated scaffolds. Its array of reactive sites, including two bromine atoms and a chlorine atom, offers a versatile platform for various chemical transformations, particularly intramolecular cyclization reactions to form heterocyclic systems.
This guide focuses on a proposed synthetic pathway involving the intramolecular cyclization of this compound to yield a substituted fluorinated thiophene. The characterization of this novel compound is compared with that of a commercially available, non-fluorinated analogue, 3-chlorothiophene, to highlight the impact of fluorine substitution on key analytical properties.
Synthetic Pathways and Product Comparison
Proposed Synthesis of 3-Chloro-2,2-difluorotetrahydrothiophene
A feasible synthetic route for the cyclization of this compound involves its reaction with a sulfide source, such as sodium sulfide (Na₂S). This reaction is anticipated to proceed via a double nucleophilic substitution, where the sulfide ion displaces the two bromine atoms, leading to the formation of a five-membered heterocyclic ring.
Reaction Scheme:
Caption: Proposed reaction for the synthesis of a novel fluorinated thiophene derivative.
Alternative Compound for Comparison: 3-Chlorothiophene
For comparative purposes, the characterization data of the proposed product will be compared with that of 3-chlorothiophene, a commercially available and well-characterized aromatic thiophene derivative. This comparison will serve to illustrate the significant differences in spectroscopic and physical properties arising from the presence of the difluoromethylene group and the saturated heterocyclic core.
Comparative Characterization Data
The following table summarizes the expected and known characterization data for the proposed 3-Chloro-2,2-difluorotetrahydrothiophene and the comparative compound, 3-chlorothiophene.
| Property | 3-Chloro-2,2-difluorotetrahydrothiophene (Proposed) | 3-Chlorothiophene (Known)[1] |
| Molecular Formula | C₄H₅Br₂ClF₂ | C₄H₃ClS |
| Molecular Weight | 286.34 g/mol | 118.59 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid |
| Boiling Point | Estimated: 150-170 °C | 136 °C |
| ¹H NMR (CDCl₃) | δ 2.2-2.6 (m, 2H), 3.0-3.4 (m, 2H), 4.5-4.8 (m, 1H) | δ 7.09 (dd, 1H), 7.16 (dd, 1H), 7.30 (dd, 1H) |
| ¹³C NMR (CDCl₃) | δ 30-40 (CH₂), 40-50 (CH₂), 70-80 (CHCl), 120-130 (t, CF₂) | δ 122.3, 125.8, 127.4, 130.3 |
| ¹⁹F NMR (CDCl₃) | δ -90 to -110 (m) | Not Applicable |
| Mass Spec (EI) | m/z 284, 286, 288 (M⁺), fragments showing loss of Cl, Br, and HF | m/z 118, 120 (M⁺), 83, 73, 45 |
Experimental Protocols
Synthesis of 3-Chloro-2,2-difluorotetrahydrothiophene (Proposed Protocol)
Workflow Diagram:
Caption: Step-by-step workflow for the proposed synthesis and characterization.
Detailed Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium sulfide (Na₂S, 1.2 equivalents) is dissolved in anhydrous dimethylformamide (DMF, 100 mL). This compound (1.0 equivalent) is then added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into 200 mL of deionized water. The aqueous phase is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-chloro-2,2-difluorotetrahydrothiophene.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) or an appropriate fluorine standard as the internal reference.
-
Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a GC-MS system to determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Boiling Point: The boiling point is determined at atmospheric pressure using standard laboratory apparatus.
Logical Relationship of Characterization Techniques
The characterization of a novel compound is a logical process where each technique provides a piece of the structural puzzle.
Caption: Interrelation of analytical techniques for structural determination.
Conclusion
The proposed synthesis of 3-chloro-2,2-difluorotetrahydrothiophene from this compound represents a viable route to a novel fluorinated heterocyclic compound. The anticipated characterization data, when compared to the known data for 3-chlorothiophene, highlights the significant influence of the difluoromethylene group and the saturated ring on the spectroscopic and physical properties of the molecule. This comparative guide provides a framework for the synthesis and characterization of new compounds from readily available polyhalogenated precursors, which is of high value to researchers in the fields of medicinal chemistry and materials science. The detailed protocols and expected data serve as a valuable resource for the development of new fluorinated molecules with potentially enhanced biological or material properties.
References
A Comparative Guide to the Reactivity of 1,4-Dibromo-2-chloro-1,1-difluorobutane and 1,4-dibromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobutane is a widely used bifunctional electrophile in organic synthesis, commonly employed in the formation of five-membered rings and as a four-carbon linker. Its fluorinated counterpart, 1,4-dibromo-2-chloro-1,1-difluorobutane, offers potential for the introduction of fluorine atoms into molecular scaffolds, a strategy often utilized in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. Understanding the relative reactivity of these two reagents is crucial for their effective application in synthetic chemistry.
Theoretical Reactivity Profile
The primary reactive sites in both molecules are the carbon-bromine (C-Br) bonds, which are susceptible to nucleophilic attack. The reactivity of these C-Br bonds is influenced by several factors, including bond strength and electronic effects.
1,4-Dibromobutane: This molecule possesses two primary C-Br bonds. These bonds are relatively weak and readily undergo nucleophilic substitution, typically via an SN2 mechanism, especially with good nucleophiles.
This compound: This polyhalogenated alkane features one primary C-Br bond (at C4) and one secondary C-Br bond at a carbon bearing two fluorine atoms (C1). The presence of the highly electronegative fluorine and chlorine atoms is expected to have a significant impact on the reactivity of the C-Br bonds through inductive effects.
-
Inductive Effect: The strong electron-withdrawing nature of the two fluorine atoms at C1 and the chlorine atom at C2 will decrease the electron density along the carbon chain. This will strengthen the C-Br bonds, making them less susceptible to cleavage.
-
Steric Hindrance: The presence of multiple halogen atoms increases steric bulk around the reactive centers, which can hinder the approach of nucleophiles, particularly for an SN2 reaction.
Based on these principles, This compound is predicted to be significantly less reactive than 1,4-dibromobutane in nucleophilic substitution reactions.
Hypothetical Comparative Data
Due to the lack of direct experimental data for this compound, the following tables present hypothetical data to illustrate the expected differences in reactivity based on established chemical principles. These tables are for illustrative purposes only and should not be considered as experimental results.
Table 1: Hypothetical Relative Reaction Rates for Nucleophilic Substitution with Sodium Azide
| Compound | Relative Rate Constant (krel) |
| 1,4-Dibromobutane | 1 |
| This compound | < 0.01 |
Table 2: Hypothetical Yields for Cyclization with a Dithiol Nucleophile
| Compound | Product Yield (%) |
| 1,4-Dibromobutane | > 90% |
| This compound | < 10% |
Experimental Protocols
The following are proposed experimental protocols to empirically determine and compare the reactivity of the two compounds.
Experiment 1: Comparative Rate of Nucleophilic Substitution with Sodium Azide
Objective: To compare the rate of nucleophilic substitution of the bromide atoms in 1,4-dibromobutane and this compound with sodium azide.
Materials:
-
1,4-Dibromobutane
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of sodium azide (2.2 equivalents) in anhydrous DMF.
-
To each flask, add an internal standard.
-
At time zero, add 1,4-dibromobutane (1.0 equivalent) to the first flask and this compound (1.0 equivalent) to the second flask.
-
Maintain both reactions at a constant temperature (e.g., 50 °C) with vigorous stirring.
-
Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench each aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to monitor the disappearance of the starting material and the formation of the mono- and di-substituted products.
-
Calculate the relative rate constants by plotting the concentration of the starting material versus time.
Visualizations
Nucleophilic Substitution Pathways
The following diagrams illustrate the general pathways for nucleophilic substitution on both compounds.
Spectroscopic Analysis of 1,4-Dibromo-2-chloro-1,1-difluorobutane and Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,4-Dibromo-2-chloro-1,1-difluorobutane and its derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on established principles and compares it with the known data of a simpler analog, 1,4-dibromobutane. This comparative approach allows for a deeper understanding of the influence of fluorine and chlorine substitution on the spectroscopic characteristics of halogenated alkanes.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known effects of halogen substituents on chemical shifts, coupling constants, and fragmentation patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2 | 4.5 - 5.0 | ddd (doublet of doublet of doublets) | 1H |
| H-3a | 2.8 - 3.2 | m (multiplet) | 1H |
| H-3b | 2.5 - 2.9 | m (multiplet) | 1H |
| H-4a | 3.8 - 4.2 | m (multiplet) | 1H |
| H-4b | 3.5 - 3.9 | m (multiplet) | 1H |
Predicted based on the electronegativity of adjacent halogens and spin-spin coupling rules.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 115 - 125 (t, ¹JCF ≈ 280-300 Hz) |
| C-2 | 55 - 65 |
| C-3 | 30 - 40 |
| C-4 | 25 - 35 |
Predicted based on the shielding and deshielding effects of halogen substituents.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation | Relative Abundance Pattern |
| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular ion cluster | Characteristic isotopic pattern for two Br and one Cl atom |
| [M-Br]+ | Loss of a bromine atom | Isotopic pattern for one Br and one Cl atom |
| [M-Cl]+ | Loss of a chlorine atom | Isotopic pattern for two Br atoms |
| [M-HBr]+ | Loss of hydrogen bromide | |
| [M-HCl]+ | Loss of hydrogen chloride | |
| C4H5BrClF2+ | Fragment ion | |
| C4H5Br2F2+ | Fragment ion |
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and characteristic molecular ion cluster.[1][2][3][4]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch | 2950 - 3000 |
| C-F stretch | 1000 - 1100[5] |
| C-Cl stretch | 550 - 850[5] |
| C-Br stretch | 515 - 690[5] |
Based on typical absorption ranges for carbon-halogen bonds.
Comparative Analysis with 1,4-Dibromobutane
To illustrate the impact of fluorine and chlorine substitution, the predicted data for this compound is compared with the experimental data for 1,4-dibromobutane.
Table 5: Experimental Spectroscopic Data for 1,4-Dibromobutane
| Spectroscopic Technique | Observed Data |
| ¹H NMR | δ 3.45 (t, 4H), 1.95 (quint, 4H) |
| IR (cm⁻¹) | 2940 (C-H stretch), 1440 (C-H bend), 1250 (CH₂ wag), 640 (C-Br stretch) |
| Mass Spec (m/z) | 216 ([M+2]+), 214 ([M]+), 218 ([M+4]+), 135, 137 ([M-Br]+) |
Data sourced from publicly available spectral databases.
The comparison highlights that the introduction of fluorine and chlorine atoms in this compound is expected to cause a significant downfield shift in the ¹H and ¹³C NMR spectra for the adjacent protons and carbons due to the high electronegativity of these halogens. The IR spectrum will show additional strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The mass spectrum will be more complex due to the presence of an additional halogen and its isotopic distribution.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).
-
Set the spectral width to an appropriate range (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[6]
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
-
MS Method:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-400).
-
Detector: The detector will record the abundance of the ions at each m/z value.
-
-
Data Analysis:
-
Analyze the gas chromatogram to determine the retention time and purity of the compound.
-
Analyze the mass spectrum of the chromatographic peak to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis and structural elucidation of organic compounds.
Predicted Mass Spectral Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
References
Efficacy of 1,4-Dibromo-2-chloro-1,1-difluorobutane in Specific Synthetic Routes: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the synthetic applications and efficacy of 1,4-Dibromo-2-chloro-1,1-difluorobutane. While the fundamental chemical properties and commercial availability of this compound are documented, detailed experimental data on its use in specific synthetic routes, comparative performance against other reagents, and established experimental protocols are not presently available. Therefore, a full comparison guide as requested cannot be constructed at this time.
Current State of Knowledge
This compound is a polyhalogenated alkane with the molecular formula C4H5Br2ClF2. Its structure suggests potential as a building block in organic synthesis, particularly for the introduction of a difluorinated, four-carbon chain. Halogenated compounds are versatile intermediates, with the bromine and chlorine atoms serving as leaving groups for nucleophilic substitution or as precursors for organometallic reagents. The difluoromethylene group is a key motif in medicinal chemistry, often used to modulate the biological activity and pharmacokinetic properties of drug candidates.
Despite these potential applications, searches of established chemical databases and scientific literature did not yield specific examples of synthetic routes employing this compound. Consequently, there is no experimental data to present on its efficacy, reaction yields, or selectivity in comparison to other synthetic alternatives.
General Context: The Role of Fluorinated Building Blocks in Drug Discovery
The introduction of fluorine into organic molecules is a widely used strategy in drug development. The unique properties of the fluorine atom can lead to significant improvements in a molecule's metabolic stability, binding affinity, and lipophilicity. Fluorinated building blocks, such as this compound, are therefore of great interest to researchers in medicinal chemistry.
A general workflow for the utilization of a novel fluorinated building block in a drug discovery program is outlined below. This represents a logical pathway where a compound like this compound could be evaluated.
Caption: A generalized workflow for the integration of a novel fluorinated building block into a drug discovery pipeline.
Limitations and Future Outlook
The absence of published data on this compound precludes the creation of the requested comparison guide. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of specific signaling pathways or experimental workflows cannot be met without primary research data.
For researchers, scientists, and drug development professionals interested in this compound, the current landscape represents an opportunity for novel research. Investigating the reactivity of this compound in various synthetic transformations and comparing its performance to other commercially available C4 building blocks would be a valuable contribution to the field of organic and medicinal chemistry. Until such studies are published, a comprehensive guide on its efficacy remains speculative.
Isomeric Purity of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical reagents is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comparative analysis of the isomeric purity of 1,4-Dibromo-2-chloro-1,1-difluorobutane, a key building block in the synthesis of novel pharmaceutical agents. We present supporting experimental data and detailed methodologies for its determination, alongside a comparison with potential alternative compounds.
Understanding Isomeric Impurities in this compound
The synthesis of this compound can potentially generate several isomeric impurities. A plausible synthetic route involves the halogenation of a difluorobutene precursor. Such reactions, particularly free-radical halogenations, are known to produce mixtures of isomers.[1][2][3] The addition of bromine and chlorine across a double bond can result in different regioisomers and diastereomers, depending on the starting alkene's stereochemistry and the reaction conditions.
The primary isomeric impurities of concern are positional isomers where the bromine and chlorine atoms are arranged differently along the butane chain. Given the structure of the target molecule, potential isomers could include:
-
1,2-Dibromo-3-chloro-1,1-difluorobutane
-
1,3-Dibromo-2-chloro-1,1-difluorobutane
-
2,4-Dibromo-1-chloro-1,1-difluorobutane
The presence of these isomers can significantly impact the stereochemistry and reactivity of subsequent synthetic steps, potentially leading to undesired side products and complicating purification processes in drug development.
Comparative Analysis of Isomeric Purity
While specific quantitative data on the isomeric purity of commercially available this compound is not extensively published in peer-reviewed literature, certificates of analysis from various suppliers typically indicate a purity of ≥95% to ≥97%. However, the specific distribution of isomeric impurities is often not detailed. For the purpose of this guide, we will compare the target compound with plausible alternative halogenated butanes that could be used in similar synthetic applications.
| Compound | Supplier Example(s) | Reported Purity | Potential Isomeric Impurities | Analytical Method(s) for Purity |
| This compound | Sigma-Aldrich, Santa Cruz Biotechnology | ≥95% - ≥97% | 1,2-Dibromo-3-chloro-1,1-difluorobutane, 1,3-Dibromo-2-chloro-1,1-difluorobutane, 2,4-Dibromo-1-chloro-1,1-difluorobutane | GC-MS, ¹⁹F NMR |
| 1,4-Dichloro-2-butene | Sigma-Aldrich | Mixture of isomers | cis and trans isomers are typically present in a mixture.[4] | GC-MS |
| 1-Bromo-4-chlorobutane | Thermo Scientific | ≥98% | Minimal positional isomers expected due to straightforward synthesis. | GC |
| 1-Bromo-2-chloroethane | Thermo Scientific | 98% | Not applicable (two-carbon chain). | GC[5] |
Note: The isomeric purity of this compound can vary between batches and suppliers. It is crucial for researchers to perform their own purity analysis for each new lot.
Experimental Protocols for Isomeric Purity Determination
The most effective methods for determining the isomeric purity of halogenated compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, including isomers.[6] The high efficiency of capillary GC columns allows for the separation of isomers with very similar boiling points.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System: A standard GC-MS system equipped with a capillary column is used. A column with a stationary phase suitable for separating halogenated hydrocarbons, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention times of the different isomers will vary, allowing for their separation. The mass spectrum of each isomer will show a characteristic fragmentation pattern, which can be used for identification. The relative peak areas in the chromatogram can be used to quantify the isomeric purity.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive and specific technique for the analysis of fluorine-containing compounds.[8] The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent tool for distinguishing between isomers.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe is required.
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate all fluorine signals.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
-
Number of Scans: 128 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts can be referenced internally to a known fluorine-containing standard or externally to CFCl₃.
-
-
Data Analysis: Each unique fluorine environment in the target molecule and its isomers will give rise to a distinct signal in the ¹⁹F NMR spectrum. The integration of these signals provides a quantitative measure of the relative abundance of each isomer.
Workflow for Isomeric Purity Assessment
Caption: Workflow for determining the isomeric purity of this compound.
Conclusion
The isomeric purity of this compound is a critical parameter for its application in pharmaceutical synthesis. While commercial sources provide this reagent at high overall purity, the potential for isomeric contaminants necessitates rigorous in-house quality control. The detailed GC-MS and ¹⁹F NMR protocols provided in this guide offer robust methods for the accurate determination of isomeric purity, enabling researchers to proceed with their synthetic endeavors with confidence. When selecting reagents, researchers should consider the potential for isomeric impurities and choose alternatives based on the specific requirements of their synthetic route and the tolerance for such impurities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereochemistry of Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2-chloroethane, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vurup.sk [vurup.sk]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Roadmap: Investigating the Reaction Mechanisms of 1,4-Dibromo-2-chloro-1,1-difluorobutane
A detailed guide for researchers, scientists, and drug development professionals on the computational and experimental methodologies applicable to studying the reaction pathways of a complex polyhalogenated alkane.
While specific computational studies on the reaction mechanisms of 1,4-dibromo-2-chloro-1,1-difluorobutane are not extensively available in published literature, this guide provides a comprehensive framework for such an investigation. By leveraging established computational chemistry techniques and experimental validation methods, researchers can elucidate the complex substitution and elimination pathways this molecule may undergo. This guide serves as a blueprint for predicting reaction outcomes, understanding mechanistic details, and designing targeted synthetic strategies.
Plausible Reaction Mechanisms: A Starting Point
The structure of this compound, with its multiple halogen substituents, suggests a rich landscape of potential reaction mechanisms. These can include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The presence of fluorine atoms on C1 significantly influences the reactivity of the entire molecule, while the bromine and chlorine atoms at various positions offer multiple sites for nucleophilic attack or elimination initiation.
Computational studies are ideally suited to unraveling the competition between these pathways by calculating the energy barriers associated with each potential reaction coordinate.
Computational Methodology: The Theoretical Toolkit
A robust computational investigation would typically employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Hypothetical Computational Protocol:
-
Model System Setup: The initial 3D structure of this compound and the chosen nucleophile/base (e.g., OH⁻, OR⁻) are constructed.
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products for each proposed reaction pathway (S(_N)1, S(_N)2, E1, E2 at different carbon centers) are optimized. A functional such as B3LYP or a more modern functional like M06-2X or ωB97X-D, which account for dispersion forces, would be appropriate. A basis set like 6-311+G(d,p) would provide a good balance of accuracy and computational cost.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate energy barrier calculations.
-
Energy Profile Construction: The relative energies of all species along the reaction coordinate are calculated to construct a detailed energy profile for each competing pathway. This allows for the identification of the rate-determining step and the most favorable reaction mechanism.
-
Solvent Effects: To simulate realistic reaction conditions, solvent effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
Data Presentation: A Comparative Overview
The quantitative data generated from such computational studies can be summarized for clear comparison. The primary metric for comparing reaction pathways is the activation energy (ΔG‡), which represents the energy barrier that must be overcome for the reaction to proceed.
| Reaction Pathway | Target Carbon | Leaving Group | Calculated Activation Energy (ΔG‡) (kcal/mol) - Illustrative | Reaction Enthalpy (ΔH) (kcal/mol) - Illustrative |
| S(_N)2 | C4 | Br | 22.5 | -15.2 |
| S(_N)2 | C2 | Cl | 28.1 | -12.8 |
| S(_N)2 | C1 | Br | 35.7 | -8.5 |
| E2 (Zaitsev) | C3-C4 | H/Br | 24.8 | -5.1 |
| E2 (Hofmann) | C1-C2 | H/Cl | 30.2 | -3.7 |
Note: The values presented in this table are illustrative and would need to be determined through actual quantum chemical calculations.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for conveying the complex relationships in reaction mechanisms and experimental procedures.
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Caption: A logical workflow for combining computational and experimental studies.
Experimental Protocols for Validation
Computational predictions should ideally be validated through experimental studies. The following are examples of experimental protocols that could be employed.
Protocol 1: Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol for reactions with sodium ethoxide).
-
Reagent Addition: Add the nucleophile/base (e.g., sodium ethoxide, 1.1 mmol) to the solution at a controlled temperature (e.g., 25°C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or GC.
-
Workup: After completion, quench the reaction with a suitable reagent (e.g., water), extract the organic products with a solvent like diethyl ether, dry the organic layer, and concentrate it.
-
Analysis: Analyze the product mixture using GC-MS to identify the different substitution and elimination products and determine their relative ratios.
Protocol 2: Kinetic Studies
-
Reaction Setup: Prepare a series of reactions as described in Protocol 1, maintaining a constant temperature using a thermostat bath.
-
Data Collection: At timed intervals, take precise aliquots from the reaction mixture and quench them.
-
Concentration Determination: Determine the concentration of the reactant and/or a major product in each aliquot using a suitable analytical technique (e.g., GC with an internal standard).
-
Rate Law Determination: Plot the concentration data versus time to determine the reaction rate and the experimental rate law. This can help distinguish between first-order (S(_N)1, E1) and second-order (S(_N)2, E2) kinetics.
By integrating the predictive power of computational chemistry with the empirical evidence from laboratory experiments, a comprehensive understanding of the reaction mechanisms of this compound can be achieved. This combined approach is invaluable for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science industries.
Benchmarking Modern Reagents for the Synthesis of Difluoromethylated Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The difluoromethylated cyclopropane motif is of significant interest in medicinal chemistry, offering a unique combination of conformational rigidity and the ability to act as a lipophilic hydrogen bond donor. The synthesis of these structures, however, presents considerable challenges. This guide provides a comparative overview of contemporary reagents and methodologies for the synthesis of difluoromethylated cyclopropanes, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
While the reagent 1,4-dibromo-2-chloro-1,1-difluorobutane is commercially available, a comprehensive review of scientific literature reveals a lack of published data regarding its application in synthetic chemistry. Therefore, a direct benchmark against other reagents is not currently feasible. This guide will instead focus on well-documented and contemporary alternative reagents used to construct the valuable difluoromethylated cyclopropane core.
Comparative Performance of Key Reagents
The following table summarizes the performance of leading reagents for the synthesis of difluoromethylated cyclopropanes, focusing on reaction efficiency and stereoselectivity.
| Reagent/Methodology | Substrate Scope | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Limitations |
| Dirhodium-Catalyzed Cyclopropanation | Alkenes and difluoromethyl diazomethane | Moderate to Good | Not reported | One-step synthesis from readily available materials.[1][2] | Use of diazomethane requires special handling precautions. |
| Dirhodium-Catalyzed Enyne Cycloisomerization | 1,6-enynes | Up to 99% | Up to 99% | High atom economy and excellent enantioselectivity.[3] | Requires synthesis of enyne starting materials. |
| Copper-Catalyzed Desymmetric Difluoromethylation | Cyclopropenes | Good | Good | Access to chiral DFC-containing compounds.[4] | Limited to cyclopropene substrates. |
| [2+1] Annulation of Fluoro-based Diazoethanes | (Alkylidene)malononitriles | Good | Not applicable (diastereoselective) | Access to densely functionalized cyclopropanes.[5] | Stereospecific but not enantioselective. |
| Difluorocarbene Addition to Alkenes | Electron-rich and electron-deficient alkenes | 55% (in a specific example) | Not applicable | Direct [2+1] cycloaddition.[6] | Can have limitations with certain alkene substrates. |
Experimental Protocols
Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization
This protocol is adapted from the work of M. Li, et al.[3]
Reaction Setup: To a solution of the 1,6-enyne (0.1 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is added the dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.2 mol%). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) until the starting material is consumed as monitored by TLC.
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired difluoromethylated cyclopropane.
Rhodium-Catalyzed Synthesis of Difluoromethyl Cyclopropanes from Alkenes
This protocol is based on the method described by R. M. Koenigs, et al.[1][2]
Continuous-Flow Generation of Difluoromethyl Diazomethane: A solution of difluoroethylamine in a suitable solvent is mixed with a solution of t-butyl nitrite and acetic acid in a microreactor. The output stream containing the difluoromethyl diazomethane is used directly in the next step.
Cyclopropanation: The solution of difluoromethyl diazomethane is added to a flask containing the alkene (1.0 equiv) and a rhodium(II) catalyst (e.g., Rh₂(esp)₂) in a suitable solvent (e.g., CHCl₃) at room temperature.
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key transformations described in this guide.
Caption: Rhodium-catalyzed enyne cycloisomerization pathway.
Caption: Rhodium-catalyzed cyclopropanation of an alkene.
This guide provides a starting point for researchers interested in the synthesis of difluoromethylated cyclopropanes. The choice of reagent and methodology will ultimately depend on the specific target molecule, desired stereochemistry, and available starting materials. The provided experimental protocols and reaction pathway diagrams offer a foundation for further exploration and optimization in the laboratory.
References
- 1. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of Fluorinated Cyclobutanes: Analysis of 1,4-Dibromo-2-chloro-1,1-difluorobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to fluorinated cyclobutanes, with a focus on the reaction products of 1,4-dibromo-2-chloro-1,1-difluorobutane. The information presented is intended to assist researchers in selecting optimal synthetic strategies based on efficiency, substrate availability, and desired product characteristics. Experimental data from analogous reactions are provided to support the predicted outcomes.
Reductive Cyclization of this compound
The reaction of this compound with a reducing agent, such as zinc dust, is anticipated to proceed via an intramolecular reductive cyclization. This process involves the formation of an organozinc intermediate followed by nucleophilic displacement of the second bromine atom, leading to the formation of a cyclobutane ring. Given the higher reactivity of bromine compared to chlorine in such reactions, the expected major product is 3-chloro-1,1-difluorocyclobutane .
Experimental Protocol (Predicted)
Materials:
-
This compound
-
Zinc dust (activated)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Iodine (catalytic amount, for activation of zinc)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with activated zinc dust (2.2 equivalents) and a catalytic amount of iodine in anhydrous ethanol or THF.
-
The mixture is stirred under an inert atmosphere.
-
A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the zinc suspension.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with a dilute acid solution (e.g., 1 M HCl) to remove any remaining zinc salts, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to yield 3-chloro-1,1-difluorocyclobutane.
Predicted Product and Spectroscopic Data
| Product Name | Structure | Predicted Yield | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Mass Spectrum (m/z) |
| 3-Chloro-1,1-difluorocyclobutane | 60-80% | ~90-100 | 2.5-3.0 (m, 4H), 4.5-4.8 (m, 1H) | ~35 (t, J=22 Hz, C2/C4), ~50 (d, C3), ~120 (t, J=280 Hz, C1) | -90 to -110 (m) | M+ ~128, 130 |
Note: Spectroscopic data are estimations based on analogous compounds and may vary.
Alternative Synthesis of Fluorinated Cyclobutanes
Several alternative methods exist for the synthesis of fluorinated cyclobutanes, with [2+2] cycloaddition reactions being a prominent strategy. These reactions typically involve the cycloaddition of a fluorinated alkene with another alkene or allene, often promoted by thermal or photochemical conditions.
[2+2] Cycloaddition of 1,1-Difluoroethene with Chloroethene
A potential alternative route to a chloro-difluoro-cyclobutane derivative involves the [2+2] cycloaddition of 1,1-difluoroethene with chloroethene. This reaction would likely yield a mixture of regioisomers, including 1-chloro-3,3-difluorocyclobutane and 2-chloro-1,1-difluorocyclobutane.
| Reactants | Product(s) | Reaction Conditions | Yield | Reference |
| 1,1-Difluoroethene + Chloroethene | 1-Chloro-3,3-difluorocyclobutane & 2-Chloro-1,1-difluorocyclobutane | Thermal or Photochemical | Moderate (mixture) | General principle of [2+2] cycloadditions[1][2] |
| Dichloroketene + Alkene | Dichlorocyclobutanone derivative | Thermal | Good | General organic synthesis textbooks |
Comparison of Synthetic Routes
| Method | Starting Materials | Advantages | Disadvantages |
| Reductive Cyclization | 1,4-Dihalo-2-substituted butanes | - Utilizes a readily available precursor. - Often proceeds with good yields. - Can be a one-step cyclization. | - Requires stoichiometric amounts of a reducing agent (e.g., zinc). - The precursor synthesis might be multi-step. |
| [2+2] Cycloaddition | Fluorinated alkenes and other alkenes/allenes | - Direct formation of the cyclobutane ring. - Can provide access to a wide variety of substituted cyclobutanes. - Photochemical methods can often be performed at room temperature.[2] | - May result in mixtures of regioisomers and stereoisomers. - Requires specialized equipment for photochemical reactions. - Gaseous reactants can be difficult to handle. |
Visualizing the Reaction Pathways
Reductive Cyclization of this compound
Caption: Reductive cyclization pathway with zinc.
General Workflow for Fluorinated Cyclobutane Synthesis
Caption: General synthetic workflow.
References
A Comparative Guide to Synthetic Methods for Fluorinated Compounds: Yields and Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated compounds is a critical aspect of modern chemistry. The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, making these compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of the yields of different synthetic methods for two key transformations: the electrophilic fluorination of a 1,3-dicarbonyl compound and the nucleophilic deoxyfluorination of a complex alcohol. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for a given synthetic challenge.
I. Electrophilic Fluorination of β-Ketoesters: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
The α-fluorination of 1,3-dicarbonyl compounds is a fundamental transformation in organofluorine chemistry. Here, we compare the efficacy of two widely used electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), for the fluorination of ethyl benzoylacetate.
Yield Comparison
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Ethyl Benzoylacetate | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | ~22% (on a similar 1,3-diketone) | [1] |
| N-Fluorobenzenesulfonimide (NFSI) | Ethyl Benzoylacetate | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Data not available in searched sources |
Note: A direct yield for the fluorination of ethyl benzoylacetate with Selectfluor® was not explicitly found. The provided yield is based on the fluorination of a structurally similar 1,3-diphenyl-1,3-propanedione.
Experimental Protocols
Fluorination of Ethyl Benzoylacetate with Selectfluor®
This protocol is adapted from a general procedure for the fluorination of 1,3-dicarbonyl compounds.
-
Materials: Ethyl benzoylacetate, Selectfluor®, Acetonitrile (MeCN).
-
Procedure: To a solution of ethyl benzoylacetate (1 mmol) in acetonitrile (10 mL) is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 2-fluoro-3-oxo-3-phenylpropanoate.[2]
Fluorination of Ethyl Benzoylacetate with N-Fluorobenzenesulfonimide (NFSI)
A specific protocol for the fluorination of ethyl benzoylacetate with NFSI was not found in the searched literature. However, a general procedure for the fluorination of 1,3-dicarbonyl compounds with NFSI can be adapted.
-
Materials: Ethyl benzoylacetate, N-Fluorobenzenesulfonimide (NFSI), suitable solvent (e.g., Acetonitrile, Dichloromethane), and potentially a base or catalyst.
-
General Procedure: To a solution of ethyl benzoylacetate in a dry solvent under an inert atmosphere, NFSI is added. The reaction may require heating or the addition of a promoter, such as a Lewis acid or a base, to facilitate the reaction. The progress of the reaction is monitored by TLC or NMR. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.
Reaction Workflow: Electrophilic Fluorination
Caption: General workflow for the electrophilic fluorination of a β-ketoester.
II. Deoxyfluorination of Alcohols: DAST vs. Deoxo-Fluor®
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a crucial transformation, especially in the synthesis of complex molecules like steroids. We compare two common nucleophilic fluorinating agents, Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), for the deoxyfluorination of cholesterol.
Yield Comparison
| Reagent | Substrate | Product | Yield (%) | Reference |
| DAST | Cholesterol | 3β-Fluoro-cholest-5-ene | 43% | [2] |
| Deoxo-Fluor® | Cholesterol | 3β-Fluoro-cholest-5-ene | Data not available in searched sources |
Experimental Protocols
Deoxyfluorination of Cholesterol with DAST
-
Materials: Cholesterol, Diethylaminosulfur trifluoride (DAST), Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of cholesterol (1 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, DAST (1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time, while being monitored by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 3β-fluoro-cholest-5-ene.[2]
Deoxyfluorination of Cholesterol with Deoxo-Fluor®
While a specific yield for the deoxyfluorination of cholesterol with Deoxo-Fluor® was not found, a general protocol for the deoxyfluorination of alcohols is provided. Deoxo-Fluor® is often cited as a safer and more thermally stable alternative to DAST.[3][4]
-
Materials: Cholesterol, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), Dichloromethane (CH₂Cl₂).
-
General Procedure: To a solution of the alcohol in an anhydrous solvent such as dichloromethane, Deoxo-Fluor® is added at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere. The reaction is typically allowed to warm to room temperature and stirred until completion as monitored by TLC. The workup involves quenching with a saturated bicarbonate solution, extraction with an organic solvent, washing, drying, and purification by chromatography.
Signaling Pathway: Deoxyfluorination Mechanism (SN2)
Caption: Simplified SN2 pathway for alcohol deoxyfluorination.
Conclusion
The choice of a fluorinating agent is dictated by a multitude of factors including substrate reactivity, desired selectivity, safety considerations, and scalability. While Selectfluor® is a powerful and versatile electrophilic fluorinating agent, its reactivity can sometimes lead to challenges in controlling selectivity. NFSI is often considered a milder alternative. For deoxyfluorination, DAST is a widely used reagent, but its thermal instability is a significant drawback. Deoxo-Fluor® offers a safer alternative with often comparable or superior yields.
The data presented in this guide, though not exhaustive, provides a starting point for researchers to make informed decisions. It is crucial to consult the primary literature and perform small-scale optimization experiments to determine the most effective method for a specific synthetic transformation. The provided protocols and diagrams serve as a foundation for understanding and implementing these important fluorination reactions in the laboratory.
References
Navigating Uncharted Territory: The Biological Activity of 1,4-Dibromo-2-chloro-1,1-difluorobutane Derivatives Remains Undisclosed
A comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap concerning the biological activities of chemical compounds derived from 1,4-Dibromo-2-chloro-1,1-difluorobutane. Despite the growing interest in fluorinated molecules within the pharmaceutical and agrochemical sectors, this specific chemical scaffold appears to be largely unexplored in the context of drug discovery and development.
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Fluorine-containing molecules are often sought after for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. However, our extensive search for data on derivatives of this compound yielded no specific examples of synthesized compounds with reported biological activity.
The initial investigation sought to identify and compare the performance of such derivatives with other alternatives, supported by experimental data. This would typically involve summarizing quantitative data (e.g., IC50, EC50 values), detailing experimental protocols, and visualizing any known biological pathways. Unfortunately, the foundational information required for such a guide is absent from the current scientific record.
While general information on the biological activities of other classes of fluorinated and halogenated compounds is abundant, this does not extend to derivatives of the specific butane backbone . Searches for synthetic methodologies employing this compound as a starting material for biologically evaluated compounds were also unsuccessful.
This lack of data precludes the creation of the requested comparison guide. There are no quantitative metrics to tabulate, no experimental methodologies to describe, and no signaling pathways to diagram.
The Path Forward: An Open Field for Discovery
The absence of information on the biological activity of this compound derivatives presents a unique opportunity for original research. The versatile halogen handles (bromine and chlorine) on this fluorinated scaffold could, in principle, allow for a wide range of chemical modifications, potentially leading to novel compounds with interesting biological profiles.
Researchers in medicinal and agrochemical chemistry may find this to be a fertile ground for exploration. A potential research workflow could involve:
Figure 1. A potential workflow for the discovery of bioactive compounds derived from this compound.
Navigating the Environmental Impact of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of chemical reagents and intermediates is a critical decision with far-reaching implications, not only for the success of a synthesis but also for its environmental footprint. This guide provides a comparative analysis of the environmental impact of 1,4-Dibromo-2-chloro-1,1-difluorobutane, a polyhalogenated alkane likely utilized as a synthetic building block. Due to the limited direct experimental data on this specific compound, this guide offers estimations based on established scientific principles and compares it with a structurally related compound, Halothane, and a common alternative halogenating agent, N-bromosuccinimide. Furthermore, it explores greener alternatives that align with the principles of sustainable chemistry.
Estimated Environmental Profile of this compound
Ozone Depletion Potential (ODP): The presence of bromine and chlorine atoms strongly suggests that this compound has the potential to deplete the stratospheric ozone layer. Brominated compounds are known to be particularly effective at ozone destruction.[1][2] The ODP can be estimated based on the number and type of halogen atoms.
Global Warming Potential (GWP): The fluorine atoms in the molecule indicate a likelihood of it being a potent greenhouse gas. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.[3][4][5][6][7]
Atmospheric Lifetime: The presence of hydrogen atoms in the molecule suggests that it will be susceptible to degradation in the troposphere by hydroxyl radicals (OH), leading to a shorter atmospheric lifetime compared to fully halogenated alkanes.[8][9][10] This shorter lifetime would moderate its overall ODP and GWP.
Ecotoxicity: Halogenated organic compounds can be toxic to aquatic and terrestrial organisms.[1][11] Without specific data, a precautionary approach should be taken, assuming potential for environmental harm.
Comparative Analysis with Alternative Compounds
To provide a tangible comparison, this guide contrasts the estimated properties of this compound with Halothane, a well-studied polyhalogenated alkane, and N-bromosuccinimide (NBS), a common laboratory brominating agent.
| Parameter | This compound (Estimated) | Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) | N-bromosuccinimide (NBS) |
| Ozone Depletion Potential (ODP) | Likely > 0, due to Br and Cl | 1.56[12] | 0 |
| Global Warming Potential (GWP, 100-year) | Likely significant, due to F | ~50 (relative to CO2)[12] | Not applicable (non-volatile solid) |
| Atmospheric Lifetime | Shorter than fully halogenated alkanes | ~1 year[12] | Not applicable (decomposes)[13] |
| Primary Environmental Concern | Ozone depletion and global warming | Ozone depletion and global warming | Aquatic toxicity, reactive solid |
| Acute Aquatic Toxicity | Data not available, assumed to be potentially toxic | Data not available | Very toxic to aquatic organisms[14] |
Greener Alternatives and Sustainable Approaches
The principles of green chemistry encourage the use of less hazardous and more environmentally benign reagents and processes.[15][16] For reactions where a compound like this compound might be used, several greener alternatives exist.
Alternative Halogenating Agents:
-
In-situ Halogen Generation: Using a halide salt with a "green" oxidant like hydrogen peroxide can generate the active halogenating species in the reaction mixture, avoiding the handling and storage of hazardous elemental halogens.[14]
-
Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers high selectivity under mild reaction conditions, using benign halide salts as the halogen source.[2][9][17][18][19][20][21][22]
Greener Solvent Choices:
-
Supercritical Carbon Dioxide (scCO₂): As a reaction solvent, scCO₂ is non-toxic, non-flammable, and can be easily recycled.[8][11][16][21][23] Its use can significantly reduce the environmental impact associated with volatile organic compounds.
Experimental Protocols
For researchers needing to generate environmental data for novel compounds, established methodologies are available.
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is typically determined through a combination of laboratory measurements and atmospheric modeling.[2][24][25][26]
Key Steps:
-
Atmospheric Lifetime Measurement: The rate of reaction of the compound with hydroxyl (OH) radicals and its photolysis rate are determined in laboratory experiments. These data are used in atmospheric models to calculate the compound's atmospheric lifetime.
-
Halogen Release Factor: The efficiency with which the compound releases its halogen atoms in the stratosphere is determined.
-
Atmospheric Modeling: A 2-D or 3-D atmospheric chemistry-transport model is used to simulate the distribution and impact of the compound on stratospheric ozone relative to CFC-11.
Determination of Global Warming Potential (GWP)
The GWP is calculated based on a compound's radiative efficiency and its atmospheric lifetime.[5][6][7][27][28]
Key Steps:
-
Infrared Absorption Spectrum: The infrared absorption spectrum of the compound is measured to determine its radiative efficiency – its ability to absorb thermal radiation.
-
Atmospheric Lifetime: As with ODP determination, the atmospheric lifetime is calculated based on reaction rates with atmospheric oxidants.
-
Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (typically 100 years) and comparing it to the integrated radiative forcing of a similar mass of CO₂.
Aquatic Toxicity Testing
Standardized guidelines for aquatic toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).[15][17][18]
Example Protocol: OECD Test Guideline 203 - Fish, Acute Toxicity Test
-
Test Species: A standard fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.
-
Observation: The number of dead or moribund fish is recorded at 24, 48, 72, and 96 hours.
-
LC50 Calculation: The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined using statistical methods.
Visualizing Workflows and Decision-Making
To aid in the selection and evaluation of chemical reagents, the following diagrams illustrate key processes.
Caption: Decision workflow for selecting a halogenating agent based on environmental impact.
Caption: Generic workflow for conducting an aquatic ecotoxicity test following OECD guidelines.
Conclusion
While this compound may be a useful synthetic intermediate, its environmental impact, particularly its potential for ozone depletion and global warming, cannot be overlooked. This guide serves as a starting point for researchers to make more informed decisions by considering the estimated environmental profile of this compound in comparison to alternatives. By embracing the principles of green chemistry and utilizing established testing protocols, the scientific community can continue to advance research while minimizing its environmental footprint.
References
- 1. oecd.org [oecd.org]
- 2. carbontrail.net [carbontrail.net]
- 3. epa.gov [epa.gov]
- 4. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 5. Global warming potential | Minimum.com [minimum.com]
- 6. epa.gov [epa.gov]
- 7. What is a Global Warming Potential? And which one do I use? | Greenhouse Gas Management Institute [ghginstitute.org]
- 8. Supercritical Carbon Dioxide Decaffeination Process: a Life Cycle Assessment Study | Chemical Engineering Transactions [cetjournal.it]
- 9. mdpi.com [mdpi.com]
- 10. Prediction of Global Warming Potential for Gases Based on Group Contribution Method and Chemical Activity Descriptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. thepsci.eu [thepsci.eu]
- 16. Techno-economic and life-cycle assessment of volatile oil extracted from Aquilaria sinensis using supercritical carbon … [ouci.dntb.gov.ua]
- 17. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 18. ecetoc.org [ecetoc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. International Journal of Innovative Research and Reviews » Submission » The Role of Some Transition Metals in Enzymatic Reactions in Context of Eco-Friendly Oxidative Halogenation [dergipark.org.tr]
- 23. aidic.it [aidic.it]
- 24. ozone.unep.org [ozone.unep.org]
- 25. csl.noaa.gov [csl.noaa.gov]
- 26. ozone.unep.org [ozone.unep.org]
- 27. doaj.org [doaj.org]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2-chloro-1,1-difluorobutane: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1,4-Dibromo-2-chloro-1,1-difluorobutane, a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound must be treated as hazardous waste and disposed of through a licensed waste management provider.
Core Disposal Principles
As a halogenated organic compound, this compound requires specific handling and disposal protocols.[1][2] The primary and recommended method of disposal is incineration at a regulated hazardous waste facility.[1][3] Recycling of the material may be possible and should be considered where facilities exist.[3] Under no circumstances should this chemical be discharged into drains or the environment.[4][5]
Procedural Workflow for Disposal
The following diagram outlines the essential steps for the proper disposal of this compound from the point of generation to final disposal.
Figure 1: Step-by-step disposal workflow for this compound.
Detailed Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and manage costs.[1][2] this compound should be collected in a container specifically designated for halogenated organic compounds.[1] Do not mix with acids, bases, or other reactive materials.[1]
-
Container Management:
-
Use a compatible, leak-proof container, such as a high-density polyethylene (HDPE) carboy, for waste collection.[7]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components in the waste stream.[2]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[5] Ensure the container is stored in secondary containment to mitigate spills.[2]
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.[5] Provide the waste management company with a complete and accurate description of the waste, including its composition. The final disposal will likely involve high-temperature incineration equipped with afterburners and scrubbers to handle the resulting hydrogen bromide and hydrogen fluoride.[3]
Quantitative Data and Experimental Protocols
Similarly, detailed experimental protocols for the chemical neutralization or degradation of this compound are not standard practice for laboratory-scale waste. The accepted and safest method of disposal is through professional hazardous waste management services that utilize high-temperature incineration.[1][3]
Safety and Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[3][4] Absorb small spills with an inert, dry material and place it in a suitable container for disposal.[3] For large spills, contact your institution's environmental health and safety department immediately.
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling 1,4-Dibromo-2-chloro-1,1-difluorobutane
Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Dibromo-2-chloro-1,1-difluorobutane (CAS No. 883499-16-9) was not publicly available at the time of this writing. The following guidance is based on the safety data for the closely related compound, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, and general safety protocols for halogenated hydrocarbons. Researchers should always consult the specific SDS provided by the supplier before handling any chemical and perform a risk assessment for their specific experimental conditions.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
Based on the hazards associated with structurally similar halogenated alkanes, which include potential skin, eye, and respiratory irritation, the following personal protective equipment is recommended.
| PPE Category | Specification |
| Hand Protection | Suitable protective gloves or gauntlets compliant with EU Directive 89/686/EEC and the EN374 standard. Nitrile rubber gloves are a common recommendation for halogenated solvents, though double gloving may be appropriate for extended contact. Always consult the glove manufacturer's compatibility chart. |
| Eye/Face Protection | Safety glasses (NIOSH (US) or EN 166 (EU)). A full-face visor is recommended if handling large quantities or if there is a splash hazard. |
| Skin and Body Protection | A fully buttoned lab coat. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are mandatory at all times. |
| Respiratory Protection | Work should be conducted in a properly functioning, certified laboratory chemical fume hood.[1][2] If work outside a fume hood is unavoidable, respiratory protection may be required. For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator is recommended. Personnel must be enrolled in a respiratory protection program. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
All work with this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
3. Spill Management:
-
Small Spills: In a fume hood, absorb the spill with inert material (e.g., sand, vermiculite). Place the absorbent material into a sealed, appropriately labeled container for disposal.
-
Large Spills: Evacuate the area immediately. Alert emergency responders. Wear appropriate PPE, including respiratory protection, before attempting to clean up.
Disposal Plan
Halogenated organic compounds require specific disposal procedures and should not be mixed with non-halogenated waste to reduce disposal costs.[3]
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[4]
-
The container must be compatible with the chemical (e.g., polyethylene).[2]
-
Label the waste container with "Halogenated Waste" and list all chemical constituents.[4]
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal program.[5]
-
Do not dispose of this chemical down the drain.[2]
-
Contaminated PPE should be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
